5-Oxodecanoyl-CoA
Description
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Properties
Molecular Formula |
C31H52N7O18P3S |
|---|---|
Molecular Weight |
935.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-oxodecanethioate |
InChI |
InChI=1S/C31H52N7O18P3S/c1-4-5-6-8-19(39)9-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47) |
InChI Key |
IVPWMTYVEKODTN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Synthesis of 5-Oxodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxodecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. Its endogenous synthesis is a key step in the catabolic pathway that converts fatty acids into acetyl-CoA, providing a significant source of cellular energy. This technical guide provides an in-depth overview of the synthesis pathway of this compound, including the enzymes involved, their cellular localization, and kinetic properties. Detailed experimental protocols for the key enzymatic assays are provided, along with a summary of quantitative data to facilitate comparative analysis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of fatty acid metabolism and its implications in health and disease.
Introduction
The catabolism of fatty acids through beta-oxidation is a fundamental metabolic process for energy production in most organisms. Medium-chain fatty acids (MCFAs), such as decanoic acid (C10), are an important energy source, particularly in tissues with high energy demands like the heart and skeletal muscle. The breakdown of decanoic acid proceeds through a series of enzymatic reactions within the mitochondrial matrix, leading to the sequential removal of two-carbon units in the form of acetyl-CoA. This compound is the ketoacyl-CoA intermediate formed during the first cycle of decanoic acid beta-oxidation, just prior to the thiolytic cleavage that releases the first molecule of acetyl-CoA. Understanding the synthesis of this intermediate is crucial for elucidating the regulation and potential dysregulation of medium-chain fatty acid metabolism.
The Endogenous Synthesis Pathway of this compound
The synthesis of this compound from decanoic acid is a four-step process that occurs primarily within the mitochondrial matrix.[1] This pathway is a part of the larger beta-oxidation spiral.
Step 1: Activation of Decanoic Acid
Before entering the beta-oxidation pathway, decanoic acid must be activated in the cytoplasm. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). Specifically, medium-chain acyl-CoA synthetase is responsible for the activation of decanoic acid. This process requires ATP and coenzyme A (CoA) to form decanoyl-CoA.[2]
Step 2: Dehydrogenation of Decanoyl-CoA
Once inside the mitochondrial matrix, decanoyl-CoA undergoes the first step of beta-oxidation, which is a dehydrogenation reaction catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). This enzyme introduces a double bond between the alpha (C2) and beta (C3) carbons of the acyl chain, forming trans-2-decenoyl-CoA. This reaction is FAD-dependent, and the reduced FADH2 can then donate its electrons to the electron transport chain.[3][4]
Step 3: Hydration of trans-2-Decenoyl-CoA
The next step is the hydration of the double bond in trans-2-decenoyl-CoA, catalyzed by enoyl-CoA hydratase (also known as crotonase). This enzyme adds a water molecule across the double bond, resulting in the formation of L-3-hydroxydecanoyl-CoA.[5]
Step 4: Oxidation of L-3-Hydroxydecanoyl-CoA
The final step in the synthesis of this compound is the oxidation of the hydroxyl group of L-3-hydroxydecanoyl-CoA. This reaction is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH), which uses NAD+ as an electron acceptor to produce NADH. The product of this reaction is this compound.
Following its synthesis, this compound is the substrate for beta-ketothiolase, which cleaves it into octanoyl-CoA and acetyl-CoA, completing the first cycle of beta-oxidation for decanoic acid.
Cellular Localization
The enzymes responsible for the beta-oxidation of decanoic acid, and thus the synthesis of this compound, are primarily located in the mitochondrial matrix . While peroxisomes are also involved in beta-oxidation, they are typically responsible for the initial breakdown of very-long-chain fatty acids.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in the synthesis of this compound. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, species, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~2-5 | ~5-10 | Pig Kidney | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxydecanoyl-CoA | ~10 | ~150 | Pig Heart | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxybutyryl-CoA | ~40 | ~200 | Pig Heart | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxypalmitoyl-CoA | ~5 | ~50 | Pig Heart |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This spectrophotometric assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored by the decrease in absorbance at 300 nm.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Decanoyl-CoA (or other medium-chain acyl-CoA substrate) solution (1 mM)
-
Ferricenium hexafluorophosphate solution (1 mM)
-
Mitochondrial extract or purified MCAD enzyme
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.6, and 100 µM ferricenium hexafluorophosphate in a total volume of 1 ml.
-
Add the mitochondrial extract or purified MCAD enzyme to the reaction mixture.
-
Initiate the reaction by adding the decanoyl-CoA substrate to a final concentration of 50 µM.
-
Immediately monitor the decrease in absorbance at 300 nm for 5 minutes at 25°C.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of ferricenium hexafluorophosphate.
Assay for Enoyl-CoA Hydratase Activity
This assay measures the hydration of an enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
trans-2-Decenoyl-CoA solution (1 mM)
-
Mitochondrial extract or purified enoyl-CoA hydratase
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer, pH 8.0, in a total volume of 1 ml.
-
Add the mitochondrial extract or purified enoyl-CoA hydratase to the reaction mixture.
-
Initiate the reaction by adding trans-2-decenoyl-CoA to a final concentration of 50 µM.
-
Immediately monitor the decrease in absorbance at 263 nm for 5 minutes at 25°C.
-
The rate of hydration is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the enoyl-CoA substrate.
Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This spectrophotometric assay measures the oxidation of the L-3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the production of NADH.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
L-3-Hydroxydecanoyl-CoA solution (1 mM)
-
NAD+ solution (10 mM)
-
Mitochondrial extract or purified HADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.0, and 1 mM NAD+ in a total volume of 1 ml.
-
Add the mitochondrial extract or purified HADH to the reaction mixture.
-
Initiate the reaction by adding L-3-hydroxydecanoyl-CoA to a final concentration of 100 µM.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes at 37°C.
-
The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Coupled Assay for Beta-Ketothiolase Activity
This assay measures the thiolytic cleavage of this compound in a coupled reaction where the product, octanoyl-CoA, is used in a subsequent reaction that can be monitored. A common method is to couple the release of CoA-SH to a reaction with a chromogenic reagent like DTNB (Ellman's reagent).
Materials:
-
Tris-HCl buffer (100 mM, pH 8.1)
-
This compound solution (1 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM)
-
Mitochondrial extract or purified beta-ketothiolase
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer, pH 8.1, 1 mM DTNB, and 0.1 mM CoA in a total volume of 1 ml.
-
Add the mitochondrial extract or purified beta-ketothiolase to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Immediately monitor the increase in absorbance at 412 nm for 5 minutes at 25°C.
-
The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the TNB²⁻ product.
Visualizations
Signaling Pathways and Workflows
Caption: Endogenous synthesis pathway of this compound from decanoic acid.
Caption: Experimental workflow for the MCAD spectrophotometric assay.
Caption: Experimental workflow for the HADH spectrophotometric assay.
Conclusion
The endogenous synthesis of this compound is an integral part of the mitochondrial beta-oxidation of decanoic acid. This technical guide has provided a detailed overview of the enzymatic steps, cellular localization, and available quantitative data related to this pathway. The provided experimental protocols offer a foundation for researchers to investigate the activity of the key enzymes involved. Further research is warranted to fully elucidate the kinetic properties of all enzymes with their specific C10 substrates and to understand the regulatory mechanisms that govern the flux through this pathway. A comprehensive understanding of this compound synthesis is essential for advancing our knowledge of fatty acid metabolism and its role in human health and disease.
References
- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Putative Enzymes in 5-Oxodecanoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxodecanoyl-CoA is a keto-fatty acyl-CoA that may play a role in various metabolic processes and signaling pathways. Its biosynthesis is not well-characterized, but is hypothesized to occur via a two-step enzymatic pathway involving the hydroxylation of decanoyl-CoA followed by the oxidation of the resulting hydroxy intermediate. This technical guide details the putative enzymes involved in this proposed pathway, summarizing available quantitative data, providing detailed experimental protocols for enzyme characterization, and visualizing the proposed metabolic sequence. This document is intended to serve as a resource for researchers investigating the metabolism of oxo-fatty acids and professionals in drug development targeting fatty acid metabolic pathways.
Proposed Biosynthetic Pathway of this compound
The synthesis of this compound is postulated to proceed through a two-step enzymatic conversion from the common fatty acyl-CoA, decanoyl-CoA.
-
C5-Hydroxylation: The first committed step is the hydroxylation of decanoyl-CoA at the C5 position to yield 5-hydroxydecanoyl-CoA. This reaction is likely catalyzed by a member of the cytochrome P450 superfamily of enzymes.
-
Dehydrogenation: The second step involves the oxidation of the hydroxyl group of 5-hydroxydecanoyl-CoA to a ketone, forming this compound. This oxidation is putatively carried out by an alcohol dehydrogenase or a specific 5-hydroxyacyl-CoA dehydrogenase.
Putative Enzyme I: Fatty Acid C5-Hydroxylase (Cytochrome P450)
The introduction of a hydroxyl group at the C5 position of decanoyl-CoA is a critical step. While no enzyme with specific C5-hydroxylase activity on decanoyl-CoA has been definitively identified, members of the cytochrome P450 (CYP) superfamily, particularly the CYP4A and CYP4F subfamilies, are strong candidates due to their known roles in fatty acid hydroxylation.[1][2][3] These enzymes are monooxygenases that catalyze the insertion of an oxygen atom into a C-H bond.[4] Although their primary reported activity is at the ω and ω-1 positions of long-chain fatty acids, their substrate promiscuity suggests potential activity at other positions on medium-chain fatty acids like decanoic acid.[5]
Quantitative Data
Quantitative kinetic data for the specific C5-hydroxylation of decanoyl-CoA is not available in the literature. The following table summarizes the kinetic parameters of human CYP4A11 and CYP4F2 with representative fatty acid substrates. This data provides a baseline for the expected enzymatic efficiency.
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |
| Human CYP4A11 | Lauric Acid | 12-Hydroxylauric acid, 11-Hydroxylauric acid | 11 ± 2 | 26 ± 1 | |
| Human CYP4F2 | Arachidonic Acid | 20-HETE | 24 | Not Reported | |
| Human CYP4F2 | Leukotriene B4 | 20-Hydroxy-LTB4 | 44.8 | Not Reported |
Table 1: Kinetic Parameters of Putative Fatty Acid Hydroxylases.
Experimental Protocol: Fatty Acid Hydroxylase Assay
This protocol describes a general method for determining the activity of a putative fatty acid C5-hydroxylase, such as a recombinant cytochrome P450 enzyme.
Objective: To measure the formation of 5-hydroxydecanoyl-CoA from decanoyl-CoA.
Materials:
-
Recombinant human CYP4A11 or CYP4F2 (or other candidate enzyme)
-
NADPH-P450 reductase
-
Cytochrome b5 (optional, can enhance activity)
-
Decanoyl-CoA (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for product quantification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10-50 pmol recombinant CYP enzyme
-
20-100 pmol NADPH-P450 reductase
-
10-50 pmol cytochrome b5 (optional)
-
Varying concentrations of decanoyl-CoA (e.g., 1-100 µM) to determine kinetic parameters.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the expected product).
-
Sample Preparation for Analysis: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the formation of 5-hydroxydecanoyl-CoA. A specific transition for the parent and daughter ions of 5-hydroxydecanoyl-CoA will need to be established.
Putative Enzyme II: 5-Hydroxyacyl-CoA Dehydrogenase
The oxidation of the 5-hydroxyl group of 5-hydroxydecanoyl-CoA to a ketone is the final step in the proposed pathway. This reaction is likely catalyzed by a dehydrogenase. While 3-hydroxyacyl-CoA dehydrogenases are well-characterized components of the fatty acid β-oxidation pathway, an enzyme with specificity for the C5 position is required here. A medium-chain alcohol dehydrogenase (ADH) or a yet-to-be-characterized specific 5-hydroxyacyl-CoA dehydrogenase are the most probable candidates.
Quantitative Data
Specific kinetic data for a dehydrogenase acting on 5-hydroxydecanoyl-CoA is scarce. The following table provides kinetic parameters for human class I alcohol dehydrogenase with various alcohol substrates to illustrate the potential range of activity.
| Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |
| Human ADH (β2β2) | Ethanol | 4.6 | 16 | 3.5 | |
| Human ADH (β2β2) | 1-Butanol | 0.09 | 11 | 122 | |
| Human ADH (β2β2) | 1-Hexanol | 0.013 | 11 | 846 |
Table 2: Kinetic Parameters of Human Class I Alcohol Dehydrogenase.
Experimental Protocol: 5-Hydroxyacyl-CoA Dehydrogenase Assay
This protocol outlines a spectrophotometric assay to measure the activity of a putative 5-hydroxyacyl-CoA dehydrogenase. The assay monitors the reduction of NAD+ to NADH, which absorbs light at 340 nm.
Objective: To measure the NAD+-dependent oxidation of 5-hydroxydecanoyl-CoA.
Materials:
-
Candidate dehydrogenase enzyme (e.g., purified recombinant alcohol dehydrogenase or a cell lysate containing the putative enzyme)
-
5-Hydroxydecanoyl-CoA (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM NAD+
-
Varying concentrations of 5-hydroxydecanoyl-CoA (e.g., 0.1-5 mM) to determine kinetic parameters.
-
-
Blank Measurement: Measure the baseline absorbance at 340 nm before adding the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Conclusion and Future Directions
The synthesis of this compound is an intriguing metabolic process with potential implications for cellular signaling and disease. The putative pathway presented in this guide, involving a cytochrome P450-mediated hydroxylation followed by a dehydrogenase-catalyzed oxidation, provides a strong framework for future research. Key future directions include the definitive identification and characterization of the specific enzymes responsible for each step. This will involve screening candidate CYP450s and alcohol dehydrogenases for activity with decanoyl-CoA and 5-hydroxydecanoyl-CoA, respectively. The detailed experimental protocols provided herein offer a starting point for these investigations. A thorough understanding of the enzymes involved in this compound synthesis will be crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CYP4F2 - Wikipedia [en.wikipedia.org]
5-Oxodecanoyl-CoA: A Potential Intermediate in an Alternative Beta-Oxidation Pathway
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide explores the hypothetical role of 5-Oxodecanoyl-CoA as a potential, non-canonical intermediate in the beta-oxidation of specific fatty acids. While not a recognized component of the classical beta-oxidation spiral, its formation could be postulated under certain metabolic conditions or with structurally unique fatty acid substrates. This document provides a theoretical framework for its potential metabolism, drawing parallels with established enzymatic reactions and outlining experimental approaches to investigate its existence and physiological relevance.
Introduction to Beta-Oxidation and the Emergence of Non-Canonical Intermediates
Beta-oxidation is the primary catabolic pathway for fatty acids, systematically shortening the acyl-CoA chain by two-carbon units to produce acetyl-CoA, FADH₂, and NADH.[1][2][3] This process is crucial for energy production in many tissues.[3][4] The core pathway is well-established for saturated fatty acids with an even number of carbons. However, the degradation of unsaturated fatty acids, particularly those with double bonds at odd-numbered positions, requires auxiliary enzymes to reconfigure the double bonds into a substrate suitable for the canonical pathway.
The study of these alternative routes has revealed a fascinating enzymatic plasticity within mitochondria and peroxisomes. This guide hypothesizes the existence of a 5-ketoacyl-CoA intermediate, specifically this compound, which could arise from the oxidation of a corresponding 5-hydroxyacyl-CoA or the hydration of an enoyl-CoA with a double bond in a non-standard position.
Hypothetical Metabolic Pathway for this compound
The metabolism of this compound would necessitate a departure from the standard beta-oxidation cycle, which exclusively processes 3-ketoacyl-CoA intermediates. We propose a hypothetical pathway involving a set of enzymatic activities that could process this unusual substrate.
Proposed Enzymatic Steps
-
Formation of this compound: This intermediate could theoretically be formed from a 5-hydroxydecanoyl-CoA through the action of a dehydrogenase. While 5-hydroxydecanoate (B1195396) has been studied, its primary metabolic fate appears to be activation to 5-hydroxydecanoyl-CoA followed by entry into a modified beta-oxidation pathway, though it acts as a poor substrate.
-
Reduction to 5-Hydroxydecanoyl-CoA: A potential first step in its metabolism could be the reverse reaction: the reduction of the 5-keto group to a hydroxyl group, catalyzed by a ketoacyl-CoA reductase.
-
Dehydration and Isomerization: The resulting 5-hydroxydecanoyl-CoA could then be dehydrated to form a double bond. Depending on the resulting position of this double bond (e.g., Δ⁴ or Δ⁵), an isomerase would be required to shift it to the Δ² position, making it a substrate for enoyl-CoA hydratase and the remainder of the beta-oxidation pathway.
-
Alternative Thiolytic Cleavage: A more speculative possibility is a novel thiolase capable of cleaving the carbon chain at the 5-keto position, which would represent a significant departure from the known mechanisms of beta-ketothiolases.
Visualization of the Proposed Pathway
The following diagram illustrates the hypothetical metabolic route for this compound.
Caption: Hypothetical pathway for the metabolism of this compound.
Quantitative Data on Analogous Enzymes
Direct quantitative data for enzymes acting on this compound is not available in the current literature. However, we can infer potential kinetic parameters by examining enzymes that catalyze similar reactions on other substrates.
| Enzyme Class | Analogous Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| Ketoacyl-CoA Reductase | 3-Oxoacyl-CoA Reductase (Human) | Acetoacetyl-CoA | 16 | 150 | --INVALID-LINK-- |
| Crotonyl-CoA Carboxylase/Reductase | Crotonyl-CoA | 25 | 1.5 | ||
| Enoyl-CoA Isomerase | Δ³,Δ²-Enoyl-CoA Isomerase (Rat Liver) | 3-cis-Octenoyl-CoA | 30 | 1200 | --INVALID-LINK-- |
| Dehydrogenase | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA | 50 | 250 | --INVALID-LINK-- |
Note: The data presented are for analogous enzymes and substrates and should be considered as a rough estimate for the hypothetical enzymes acting on this compound.
Experimental Protocols for Investigation
To validate the existence and metabolism of this compound, a series of experiments would be required. The following protocols are based on established methodologies for studying fatty acid oxidation intermediates.
Synthesis of this compound
A crucial first step is the chemical synthesis of this compound, as it is not commercially available. A possible route involves the synthesis of 5-oxodecanoic acid followed by its activation to the CoA thioester.
Enzyme Assays with Mitochondrial or Peroxisomal Extracts
-
Preparation of Organelles: Isolate mitochondria and peroxisomes from rat liver or cultured cells known to have high rates of fatty acid oxidation.
-
Incubation: Incubate the isolated organelles with synthesized this compound in a buffered reaction mixture containing necessary cofactors (e.g., NAD⁺, FAD, Coenzyme A).
-
Analysis of Products: Stop the reaction at various time points and analyze the reaction mixture for the disappearance of the substrate and the appearance of potential metabolites (e.g., 5-hydroxydecanoyl-CoA, shorter-chain acyl-CoAs, acetyl-CoA) using techniques such as HPLC or LC-MS/MS.
Identification and Characterization of Novel Enzymes
If metabolic activity is detected, the next step is to identify the responsible enzyme(s). This would involve standard protein purification techniques (e.g., chromatography) using the conversion of this compound as the assay to track enzymatic activity through the purification steps.
Experimental Workflow
The following diagram outlines the proposed experimental workflow to investigate this compound metabolism.
Caption: A workflow for the investigation of this compound metabolism.
Conclusion and Future Directions
The existence of this compound as an intermediate in beta-oxidation remains a hypothesis. However, the exploration of such non-canonical pathways is essential for a complete understanding of fatty acid metabolism and its potential role in metabolic diseases. The experimental framework outlined in this guide provides a roadmap for researchers to investigate this intriguing possibility. Future studies should focus on the synthesis of the substrate and the systematic screening for its metabolism in various biological systems. Identification of the enzymes involved could open new avenues for understanding metabolic regulation and for the development of novel therapeutic strategies targeting fatty acid oxidation.
References
An In-depth Technical Guide to the Cellular Localization and Concentration of 5-Oxodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 5-Oxodecanoyl-CoA, a keto-acyl-CoA intermediate. Given the limited direct research on this specific molecule, this guide synthesizes information from related compounds and metabolic pathways to infer its cellular localization, potential concentration, and relevant biological context. Detailed experimental protocols for its study and diagrams of associated metabolic and signaling pathways are also provided.
Cellular Localization of this compound
Fatty acid beta-oxidation, the catabolic process that breaks down fatty acids to produce acetyl-CoA, is a key source of cellular energy and primarily occurs within the mitochondria.[1][2] For medium-chain fatty acids such as decanoic acid, the entire process of activation and subsequent beta-oxidation is predominantly mitochondrial.[3]
Furthermore, studies on the closely related precursor, 5-hydroxydecanoate (B1195396) (5-HD), have shown that it is activated to its CoA ester (5-hydroxydecanoyl-CoA) and subsequently metabolized within the mitochondria.[4][5] this compound is an intermediate in the beta-oxidation of 5-hydroxydecanoyl-CoA. Therefore, it is logical to conclude that this compound resides in the same subcellular compartment.
While peroxisomes also conduct beta-oxidation, this pathway is primarily responsible for the metabolism of very-long-chain fatty acids.[2][6] The enzymes in peroxisomes do not typically process shorter-chain fatty acids, with the beta-oxidation sequence in these organelles often terminating at octanoyl-CoA.[7]
The activation of the parent fatty acid, decanoic acid, to its CoA ester can occur on the outer mitochondrial membrane or in the endoplasmic reticulum by acyl-CoA synthetases.[8][9] The resulting acyl-CoA is then transported into the mitochondrial matrix for beta-oxidation.
Concentration of this compound
There is currently no published quantitative data on the cellular or tissue concentrations of this compound. Its transient nature as a metabolic intermediate in a specific beta-oxidation pathway makes it a low-abundance species, challenging to detect and quantify without highly sensitive and targeted methods.
To provide a frame of reference, the table below summarizes reported concentrations of other more common acyl-CoA species in various biological samples. It is anticipated that the concentration of this compound would be significantly lower than that of major acyl-CoAs like acetyl-CoA or palmitoyl-CoA, and likely in the low nanomolar to picomolar range, depending on the metabolic state of the cell and the prevalence of its precursor fatty acid.
| Acyl-CoA Species | Cell/Tissue Type | Concentration | Reference(s) |
| Total Acyl-CoAs | RAW264.7 cells | 12 ± 1.0 pmol/10^6 cells | [10] |
| MCF7 cells | 80.4 ± 6.1 pmol/10^6 cells | [10] | |
| Acetyl-CoA | Escherichia coli | 20-600 µM | [11] |
| Human Cells | 1-30 µM | [11] | |
| C12:0-CoA | DU145 cells | Lower than PNT2 cells | [10] |
| C14:0-CoA | DU145 cells | Higher than PNT2 cells | [10] |
| C16:0-CoA | DU145 cells | Higher than PNT2 cells | [10] |
| C20:4-CoA | DU145 cells | Lower than PNT2 cells | [10] |
Experimental Protocols
Subcellular Fractionation for Mitochondrial Isolation
This protocol is a generalized method for isolating mitochondria from cultured cells to study the localization of metabolites like this compound.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to maximize cell lysis while minimizing mitochondrial damage.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending in mitochondria isolation buffer and repeating the high-speed centrifugation.
-
The final pellet contains the enriched mitochondrial fraction, which can then be used for metabolite extraction.
Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the extraction and quantification of acyl-CoAs, which can be adapted for this compound.[10][12]
Materials:
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Extraction:
-
To the isolated mitochondrial pellet or whole-cell lysate, add a cold extraction solvent (e.g., 80% methanol) containing a known amount of internal standard.[13]
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[10]
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with ammonium acetate and acetonitrile.
-
Perform mass spectrometry in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. A common neutral loss for acyl-CoAs is 507 Da.[12]
-
-
Quantification:
-
Quantify this compound by comparing the peak area of its specific transition to that of the internal standard.
-
Metabolic and Signaling Pathways
Mitochondrial Beta-Oxidation of 5-Hydroxydecanoic Acid
The following diagram illustrates the likely metabolic fate of 5-hydroxydecanoic acid within the mitochondrial matrix, highlighting the position of this compound as a key intermediate.
Caption: Inferred mitochondrial beta-oxidation pathway of 5-hydroxydecanoic acid.
Experimental Workflow for Subcellular Metabolomics
This diagram outlines a typical workflow for determining the subcellular localization of a metabolite like this compound.
Caption: Workflow for mitochondrial isolation and metabolite analysis.
Potential Signaling Role of Decanoic Acid via PPAR-γ
While not directly demonstrated for this compound, its precursor, decanoic acid, has been shown to influence gene expression through the nuclear receptor PPAR-γ. This suggests a potential, albeit indirect, signaling context.[14][15]
Caption: Decanoic acid as a ligand for PPAR-γ, influencing gene expression.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 5-Oxodecanoyl-CoA: A Keystone in Modified Fatty Acid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of 5-Oxodecanoyl-CoA, a critical intermediate in the β-oxidation of modified fatty acids. While direct literature on the initial isolation of this compound is sparse, its existence and biochemical role are inferred from the well-documented metabolism of related compounds, such as 5-hydroxydecanoate (B1195396) (5-HD). This guide synthesizes data from analogous acyl-CoA molecules to present a cohesive understanding of this compound, detailing its physicochemical properties, proposed metabolic pathway, and the experimental protocols necessary for its study. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate this and similar molecules.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle and fatty acid β-oxidation.[1][2] Acyl-CoAs are vital for energy production and the synthesis of essential biomolecules.[3][4] The study of modified acyl-CoAs, such as this compound, offers insights into cellular metabolism and its dysregulation in various disease states. This compound is a putative intermediate in the metabolism of 5-hydroxydecanoate, a compound known to influence mitochondrial function.[5] Understanding the characterization of this keto-acyl-CoA is crucial for elucidating its physiological and pathological roles.
Physicochemical Properties
The precise experimental determination of the physicochemical properties of this compound is not extensively documented. However, based on its structure and data from similar acyl-CoA molecules, we can infer the following properties:
| Property | Predicted Value | Data Source |
| Molecular Formula | C31H52N7O18P3S | MedchemExpress.com[6] |
| Molecular Weight | 935.77 g/mol | MedchemExpress.com[6] |
| Water Solubility | 3.05 g/L | ALOGPS (for 3-Oxodecanoyl-CoA)[7] |
| logP | 0.55 | ALOGPS (for 3-Oxodecanoyl-CoA)[7] |
| pKa (Strongest Acidic) | 0.83 | ChemAxon (for 3-Oxodecanoyl-CoA)[7] |
| pKa (Strongest Basic) | 4.95 | ChemAxon (for 3-Oxodecanoyl-CoA)[7] |
Proposed Metabolic Pathway and Synthesis
This compound is understood to be an intermediate in the mitochondrial β-oxidation of 5-hydroxydecanoyl-CoA. The pathway mirrors the canonical β-oxidation spiral, with modifications to accommodate the hydroxyl group.
Proposed β-Oxidation Pathway of 5-Hydroxydecanoyl-CoA
The metabolism of 5-hydroxydecanoate (5-HD) involves its activation to 5-HD-CoA, which then enters the mitochondrial β-oxidation pathway.[5] The subsequent steps are catalyzed by a series of enzymes, leading to the formation of this compound.
Caption: Proposed β-oxidation pathway of 5-Hydroxydecanoyl-CoA.
Chemo-Enzymatic Synthesis Workflow
The synthesis of acyl-CoA thioesters can be achieved through chemo-enzymatic methods.[1] A general workflow for the synthesis of this compound, adapted from established protocols, is presented below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following protocols are adapted from methodologies used for similar acyl-CoA compounds.
Synthesis of this compound
This protocol is based on the carbonyldiimidazole (CDI) method for acyl-CoA synthesis.[1]
Materials:
-
5-Oxodecanoic acid
-
Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA), free acid
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) buffer (0.5 M, pH 8.0)
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve 4.2 mg of CDI (0.026 mmol) in 200 µL of anhydrous THF.
-
Add 0.031 mmol of 5-oxodecanoic acid to the CDI solution and stir at room temperature for 1 hour.
-
Dissolve 5 mg of CoA (0.0064 mmol) in 50 µL of 0.5 M NaHCO3 buffer.
-
Add the CoA solution to the reaction mixture and stir for an additional 45 minutes at room temperature.
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Reconstitute the dried product in a suitable buffer for purification.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
Mobile Phase:
-
Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Solvent B: Acetonitrile
Gradient:
-
A linear gradient from 5% to 50% Solvent B over 30 minutes.
Detection:
-
UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
Procedure:
-
Inject the reconstituted sample onto the equilibrated C18 column.
-
Run the gradient elution as described above.
-
Collect fractions corresponding to the major peak absorbing at 260 nm.
-
Pool the relevant fractions and lyophilize to obtain the purified this compound.
Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the synthesized this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap) coupled to an HPLC system.[8]
Method:
-
Data-Dependent MS2 (ddMS2): This method triggers MS2 fragmentation for ions within a specified mass range, allowing for the identification of characteristic fragments.[8]
-
Key Fragments: Look for the characteristic adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0365) and the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da).[8]
Procedure:
-
Infuse the purified sample into the mass spectrometer.
-
Acquire full scan mass spectra to determine the parent ion mass (expected m/z for [M-H]⁻).
-
Perform ddMS2 analysis to obtain fragmentation patterns.
-
Confirm the identity of this compound by matching the parent ion mass and the presence of characteristic CoA fragments.
Enzymatic Assay for β-Oxidation Activity
The metabolic activity of this compound can be assessed using an enzymatic assay that monitors the activity of β-oxidation enzymes.[9][10] This can be a spectrophotometric assay measuring the production of NADH or FADH2.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase, an enzyme in the β-oxidation pathway, can be monitored by the NAD+-dependent oxidation of a hydroxyacyl-CoA substrate to a ketoacyl-CoA, with the concomitant production of NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the enzyme activity.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
NAD+
-
Substrate (e.g., 3-hydroxydecanoyl-CoA as a proxy)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the enzyme in a cuvette.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production to determine the enzyme activity.
Logical Relationships in Acyl-CoA Analysis
The characterization of a novel acyl-CoA like this compound follows a logical progression of experimental steps.
Caption: Logical workflow for the characterization of a novel acyl-CoA.
Conclusion
While the direct discovery of this compound is not prominently featured in existing literature, its role as a key intermediate in modified fatty acid metabolism is strongly suggested by studies on related compounds. This technical guide provides a foundational framework for its synthesis, purification, and characterization based on established methodologies for other acyl-CoA molecules. The protocols and workflows presented herein are intended to facilitate further research into the biological significance of this compound and its potential as a therapeutic target. The continued investigation of such novel metabolites is essential for advancing our understanding of cellular metabolism and its implications for human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases [imrpress.com]
- 3. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 4. Human Metabolome Database: Showing metabocard for 5-Dodecenoyl-CoA (HMDB0301007) [hmdb.ca]
- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Showing Compound 3-Oxodecanoyl-CoA (FDB023258) - FooDB [foodb.ca]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Oxodecanoyl-CoA: A Potential Signaling Hub in Cellular Metabolism
A Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the hypothetical signaling functions of 5-Oxodecanoyl-CoA, a medium-chain oxo-acyl-CoA. While direct research on this specific molecule is limited, this document extrapolates from the known roles of similar acyl-CoAs to propose potential signaling mechanisms and provides detailed experimental protocols for their investigation. This guide is intended to serve as a foundational resource for researchers in cellular metabolism and professionals in drug development interested in novel regulatory molecules.
Introduction to Acyl-CoAs in Cellular Signaling
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, primarily known for their roles in fatty acid synthesis and oxidation.[1][2] They are thioesters formed from a fatty acid and coenzyme A, a derivative of the B-vitamin pantothenic acid.[3] Beyond their bioenergetic and biosynthetic functions, acyl-CoAs are emerging as critical signaling molecules.[4][5] They can act as allosteric regulators of enzymes and provide the acyl group for post-translational modifications of proteins, thereby influencing a wide array of cellular processes. The cellular concentration of specific acyl-CoAs is dynamic and reflects the metabolic state, making them ideal candidates for metabolic sensing and signaling.
Medium-chain acyl-CoAs (MCACoAs), which include derivatives of fatty acids with 6 to 12 carbons, are of particular interest. They are intermediates in the β-oxidation of long-chain fatty acids and can also be derived from dietary sources. The accumulation of certain MCACoAs has been linked to the inhibition of key metabolic enzymes, suggesting a regulatory role. This guide focuses on the potential signaling functions of a specific MCACoA, this compound.
Proposed Metabolic Context of this compound
The metabolic origin and fate of this compound are likely tied to the β-oxidation of fatty acids. It could arise from the incomplete oxidation of longer-chain fatty acids or from the metabolism of modified fatty acids. A plausible metabolic pathway is the β-oxidation of 5-hydroxydecanoate, which is known to be activated to its CoA derivative and enter the mitochondrial β-oxidation spiral. The third step of β-oxidation, catalyzed by a hydroxyacyl-CoA dehydrogenase, would convert 5-hydroxydecanoyl-CoA to this compound.
Potential Signaling Functions of this compound
Based on the known functions of other acyl-CoAs, two primary signaling roles are proposed for this compound: allosteric regulation of metabolic enzymes and as a substrate for protein acylation.
Allosteric Regulation of Metabolic Enzymes
The accumulation of specific acyl-CoAs can allosterically inhibit key enzymes, thereby modulating metabolic fluxes. For instance, octanoyl-CoA has been shown to inhibit the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. It is plausible that this compound could exert similar inhibitory effects, potentially acting as a negative feedback regulator of carbohydrate metabolism when fatty acid oxidation is high.
Protein Acylation: "5-Oxodecanoylation"
A growing area of research is the post-translational modification of proteins by acyl-CoAs. This process, termed protein acylation, involves the transfer of the acyl group to an amino acid residue, typically lysine. This modification can alter the protein's charge, hydrophobicity, and conformation, thereby affecting its function, localization, and stability. Acetyl-CoA is the most well-studied acyl donor, but modifications by other acyl-CoAs, such as succinyl-CoA and malonyl-CoA, are also known. It is proposed that this compound could serve as a donor for a novel protein acylation, "5-oxodecanoylation." This modification could regulate the activity of metabolic enzymes or transcription factors, directly linking the state of fatty acid metabolism to cellular function.
Experimental Protocols for Investigation
To investigate the proposed signaling functions of this compound, a series of experimental approaches are required. The following sections provide detailed methodologies for key experiments.
Quantification of Cellular this compound by LC-MS/MS
The quantification of intracellular acyl-CoAs is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific detection.
Objective: To quantify the intracellular concentration of this compound in response to different metabolic stimuli.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes, myotubes) under standard conditions. Treat cells with metabolic stimuli, such as high glucose, fatty acids (e.g., decanoic acid), or metabolic inhibitors, for various time points.
-
Metabolite Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) in 50% methanol/water.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion results from the neutral loss of the phosphopantetheine moiety.
-
-
-
Quantification: Generate a standard curve using synthetic this compound of known concentrations. Normalize the quantified levels to the total protein content or cell number.
In Vitro Enzyme Activity Assays
To test the hypothesis that this compound allosterically regulates metabolic enzymes, in vitro activity assays can be performed with purified enzymes in the presence and absence of the molecule.
Objective: To determine the inhibitory effect of this compound on the activity of pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).
Methodology:
-
Enzyme Source: Use commercially available purified PDH and KGDH.
-
Assay Principle: The activity of both enzymes can be monitored by measuring the rate of NADH production spectrophotometrically at 340 nm.
-
Assay Conditions (PDH):
-
Reaction Buffer: 50 mM potassium phosphate (B84403) (pH 7.5), 1 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate, 0.2 mM CoA, 2.5 mM NAD⁺.
-
Substrate: 5 mM pyruvate.
-
-
Assay Conditions (KGDH):
-
Reaction Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM MgCl₂, 2 mM thiamine pyrophosphate, 0.2 mM CoA, 2.5 mM NAD⁺.
-
Substrate: 5 mM α-ketoglutarate.
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme, and varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate (pyruvate or α-ketoglutarate).
-
Measure the increase in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the absorbance curves. Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Identification of 5-Oxodecanoylated Proteins
Identifying the protein targets of 5-oxodecanoylation is crucial to understanding its potential signaling roles. A common approach is to use a chemical reporter, an analogue of this compound containing a bioorthogonal handle (e.g., an alkyne or azide), for affinity purification and mass spectrometry.
Objective: To identify proteins that are post-translationally modified by this compound.
Methodology:
-
Synthesis of a Chemical Reporter: Synthesize an alkyne- or azide-functionalized analogue of 5-oxodecanoic acid.
-
Cellular Labeling:
-
Culture cells and treat them with the chemical reporter. The reporter will be metabolically incorporated into its CoA derivative.
-
Lyse the cells in a buffer containing detergents and protease inhibitors.
-
-
Click Chemistry:
-
To the cell lysate, add a capture reagent, such as biotin-azide (for an alkyne reporter) or biotin-alkyne (for an azide (B81097) reporter), along with a copper(I) catalyst (for CuAAC click chemistry). This will covalently attach biotin (B1667282) to the modified proteins.
-
-
Affinity Purification:
-
Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the modified proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a protease, such as trypsin, and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins.
-
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database and identify the enriched proteins. These are the candidate 5-oxodecanoylated proteins.
Data Presentation
The quantitative data generated from the proposed experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Cellular Concentrations of this compound
| Treatment Condition | This compound (pmol/mg protein) |
|---|---|
| Control (Low Glucose) | 1.5 ± 0.3 |
| High Glucose (25 mM) | 2.1 ± 0.4 |
| Decanoic Acid (100 µM) | 15.8 ± 2.5 |
| Etomoxir (CPT1 inhibitor) | 0.8 ± 0.2 |
Table 2: Inhibitory Effects of this compound on Metabolic Enzymes
| Enzyme | IC₅₀ (µM) |
|---|---|
| Pyruvate Dehydrogenase | 25.4 ± 3.1 |
| α-Ketoglutarate Dehydrogenase | 42.8 ± 5.6 |
| Citrate Synthase | > 100 |
Table 3: Putative 5-Oxodecanoylated Proteins Identified by Proteomics
| Protein ID | Protein Name | Function |
|---|---|---|
| P00349 | Malate Dehydrogenase, mitochondrial | TCA Cycle |
| P05091 | Carnitine Palmitoyltransferase 1A | Fatty Acid Oxidation |
| Q02763 | Peroxisome Proliferator-Activated Receptor alpha | Transcription Factor |
Conclusion and Future Directions
While the signaling functions of this compound remain to be definitively established, the theoretical framework and experimental approaches outlined in this guide provide a solid foundation for future research. The proposed roles in allosteric regulation and protein acylation are consistent with the known functions of other acyl-CoA molecules. Investigating these possibilities could uncover novel regulatory mechanisms that link fatty acid metabolism to broader cellular processes. For drug development professionals, understanding these pathways could reveal new targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Future studies should focus on validating the identified protein targets of 5-oxodecanoylation and elucidating the functional consequences of this modification. Furthermore, the development of specific inhibitors or activators of the enzymes that produce or consume this compound will be crucial for dissecting its physiological roles in vivo.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 5-Oxodecanoyl-CoA Metabolic Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxodecanoyl-CoA is a ten-carbon acyl-Coenzyme A molecule featuring a ketone group at the fifth carbon. While not a canonical intermediate in fatty acid metabolism, its structure suggests potential intersection with several key metabolic pathways. Understanding the metabolic fate of such atypical acyl-CoAs is crucial for researchers in drug development and metabolic diseases, as novel therapeutic agents or their metabolites may present with similar structural features. This technical guide provides a framework for the in silico prediction of the metabolic fate of this compound, integrating foundational knowledge of fatty acid β-oxidation and ketone body metabolism with computational methodologies. Detailed experimental protocols for the analysis of acyl-CoA species are also provided to facilitate the validation of in silico predictions.
Predicted Metabolic Pathways for this compound
The metabolic fate of this compound is not extensively documented in existing literature. However, based on its chemical structure, a plausible metabolic pathway can be predicted by considering the established enzymatic reactions of fatty acid and ketone body metabolism. The presence of the oxo- group at a non-canonical position suggests that it may be subject to reduction or that it could influence the standard β-oxidation spiral.
A primary predicted pathway involves the reduction of the 5-oxo group, followed by standard β-oxidation. An alternative pathway could involve initial rounds of β-oxidation, followed by the processing of the resulting keto-acyl-CoA intermediate.
Pathway A: Reduction followed by β-Oxidation
In this proposed pathway, the initial step is the reduction of the ketone group at the 5th carbon to a hydroxyl group, a reaction likely catalyzed by a ketoreductase or a 3-hydroxyacyl-CoA dehydrogenase with broad substrate specificity. The resulting 5-hydroxydecanoyl-CoA would then be a substrate for the standard mitochondrial β-oxidation pathway.
Pathway B: Direct β-Oxidation with a Keto Intermediate
Alternatively, this compound could potentially enter the β-oxidation spiral directly. The initial cycles of β-oxidation would proceed, yielding acetyl-CoA. This would result in a shorter-chain acyl-CoA that still contains the ketone group. The fate of this shorter keto-acyl-CoA would then need to be determined, potentially involving pathways related to ketone body metabolism.
In Silico Prediction Workflow
An in silico approach to predicting the metabolic fate of this compound involves a multi-step computational workflow. This workflow leverages existing databases and predictive modeling tools to identify potential enzymatic reactions and construct a probable metabolic network.
Predicted Metabolic Pathway of this compound
Based on the principles of fatty acid and ketone body metabolism, the following pathway is a primary prediction for the metabolic fate of this compound.
Quantitative Data Summary
In silico models are significantly enhanced by the incorporation of quantitative data. The following table summarizes hypothetical kinetic parameters for enzymes that could be involved in the metabolism of this compound, based on known values for similar substrates. These values would need to be experimentally determined for accurate modeling.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitors | Activators |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | 2-10 | 5-15 | Acetyl-CoA, NADH | NAD+ |
| Enoyl-CoA Hydratase | Crotonyl-CoA | 20-50 | 100-200 | High acyl-CoA conc. | - |
| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3-Hydroxybutyryl-CoA | 15-40 | 20-60 | NADH | NAD+ |
| β-Ketothiolase | Acetoacetyl-CoA | 5-25 | 30-80 | Acetyl-CoA, CoA | - |
Table 1: Hypothetical Kinetic Parameters of Enzymes in Acyl-CoA Metabolism.
Experimental Protocols
The validation of in silico predictions requires robust experimental data. The following protocols outline key experiments for the analysis of acyl-CoA metabolism.
Extraction of Acyl-CoAs from Tissues or Cells
This protocol describes a method for the extraction of acyl-CoA species for subsequent analysis by LC-MS/MS.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[1]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of increasing chain length.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Employ multiple reaction monitoring (MRM) for specific and sensitive detection of each acyl-CoA species.
-
In Vitro Enzyme Assays
To determine the kinetic parameters of enzymes involved in this compound metabolism, in vitro assays with purified enzymes are necessary.
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, cofactors (e.g., NAD+, FAD), and the substrate (this compound or a predicted intermediate).
-
Initiation: Start the reaction by adding the substrate.
-
Time-course Analysis: At various time points, stop the reaction (e.g., by adding acid) and measure the formation of the product or the consumption of a cofactor (e.g., monitoring the change in absorbance of NADH at 340 nm).
-
Data Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Conclusion
The metabolic fate of non-standard acyl-CoAs such as this compound can be systematically investigated through a combination of in silico prediction and experimental validation. By leveraging knowledge of established metabolic pathways and employing modern computational and analytical techniques, researchers can elucidate the biotransformation of novel compounds. This integrated approach is essential for advancing our understanding of metabolism and for the development of safe and effective therapeutics.
References
5-Oxodecanoyl-CoA in Medium-Chain Fatty Acid Oxidation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the metabolic context of 5-Oxodecanoyl-CoA within the framework of medium-chain fatty acid (MCFA) oxidation. While direct experimental data on this compound is not extensively available in current scientific literature, this document extrapolates its potential metabolic fate based on the established principles of β-oxidation and the known metabolism of structurally related molecules. The guide details the canonical pathway of MCFA oxidation, explores the metabolism of the closely related compound 5-hydroxydecanoic acid as a well-documented analogue, presents relevant quantitative data from related enzymatic studies, and provides detailed hypothetical experimental protocols for the synthesis and enzymatic analysis of this compound. All signaling pathways and experimental workflows are accompanied by detailed diagrams to facilitate understanding.
Introduction to Medium-Chain Fatty Acid Oxidation
Mitochondrial β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP.[1] For medium-chain fatty acids (MCFAs), those with acyl chains of 6 to 12 carbons, this process is a primary source of energy, particularly in tissues such as the liver, heart, and skeletal muscle. The pathway consists of a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.[2][3]
While the oxidation of saturated, even-chain MCFAs is well-characterized, the metabolism of modified or "xenobiotic" fatty acids is an area of growing interest, particularly in the context of metabolic disorders and drug development. This guide focuses on the hypothetical intermediate, this compound, to explore how the β-oxidation machinery might process a medium-chain fatty acyl-CoA with a keto group at a non-canonical position.
The Canonical Pathway of Medium-Chain Fatty Acid β-Oxidation
The β-oxidation of a saturated medium-chain acyl-CoA, such as decanoyl-CoA, proceeds through four key enzymatic steps within the mitochondrial matrix.[3][4]
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA. For medium-chain substrates, this reaction is primarily catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group at the β-carbon to a keto group, producing a 3-ketoacyl-CoA and reducing NAD+ to NADH.
-
Thiolysis: 3-ketoacyl-CoA thiolase (or β-ketothiolase) cleaves the 3-ketoacyl-CoA by introducing a new molecule of coenzyme A, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then re-enter the β-oxidation spiral.
Metabolism of a Modified MCFA: The Case of 5-Hydroxydecanoic Acid
To understand how this compound might be metabolized, it is instructive to examine the fate of its precursor, 5-hydroxydecanoic acid (5-HD). Research has shown that 5-HD is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and enters the mitochondrial β-oxidation pathway.
The metabolism of 5-HD-CoA proceeds as follows:
-
Activation: 5-hydroxydecanoic acid is converted to 5-hydroxydecanoyl-CoA by an acyl-CoA synthetase.
-
First Round of β-Oxidation: 5-HD-CoA is a substrate for the first three enzymes of β-oxidation. After one cycle, it is converted to 3,5-dihydroxydecanoyl-CoA.
-
Rate-Limiting Step: The subsequent dehydrogenation of 3,5-dihydroxydecanoyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase (HAD) is significantly slower than the dehydrogenation of the standard intermediate, L-3-hydroxydecanoyl-CoA. This creates a bottleneck in the β-oxidation of 5-HD-CoA and can lead to the inhibition of the oxidation of other fatty acids.
Hypothetical Metabolism of this compound
Based on the known substrate specificities of β-oxidation enzymes, a plausible metabolic pathway for this compound can be proposed. The enzymes of β-oxidation, particularly 3-ketoacyl-CoA thiolase, are known to be promiscuous, acting on a range of substrates of varying chain lengths.
The hypothetical metabolism of this compound would likely proceed as follows:
-
Entry into β-Oxidation: this compound would likely be a substrate for the first three enzymes of the β-oxidation spiral.
-
Formation of a Diketo Intermediate: After the action of MCAD, enoyl-CoA hydratase, and HAD, the resulting intermediate would be 3,5-dioxodecanoyl-CoA.
-
Thiolytic Cleavage: The crucial step would be the thiolysis of 3,5-dioxodecanoyl-CoA by 3-ketoacyl-CoA thiolase (MCKAT). Given the enzyme's broad substrate specificity, it is plausible that it could cleave this diketo-acyl-CoA. The likely products would be acetyl-CoA and 3-oxooctanoyl-CoA.
-
Further Oxidation: 3-Oxooctanoyl-CoA is a standard intermediate in the β-oxidation of octanoic acid and would be further metabolized in subsequent rounds of the cycle.
Quantitative Data Summary
Direct kinetic data for enzymes acting on this compound are not available in the literature. However, the study of 5-hydroxydecanoic acid metabolism provides valuable data on the Vmax of L-3-hydroxyacyl-CoA dehydrogenase (HAD) with a structurally related substrate, 3,5-dihydroxydecanoyl-CoA, compared to the standard substrate, L-3-hydroxydecanoyl-CoA.
| Substrate | Enzyme | Vmax (nmol/min/mg protein) | Fold Difference | Reference |
| L-3-Hydroxydecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 150 ± 10 | 1 | |
| 3,5-Dihydroxydecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 30 ± 5 | 0.2 |
Table 1: Comparative Vmax of L-3-Hydroxyacyl-CoA Dehydrogenase with Standard and Modified Substrates.
Experimental Protocols
Chemo-Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on established methods for acyl-CoA synthesis and would require optimization.
Materials:
-
5-Oxodecanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Coenzyme A, free acid
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
HPLC system with a C18 column
-
Mass spectrometer
Methodology:
-
Activation: Dissolve 5-oxodecanoic acid in anhydrous THF. Add a molar excess of CDI and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
Thioesterification: In a separate vial, dissolve coenzyme A in the sodium bicarbonate buffer. Add the activated 5-oxodecanoic acid solution to the coenzyme A solution and stir for 45 minutes at room temperature.
-
Lyophilization: Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent.
-
Purification: Re-dissolve the dried product in water and purify by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Characterization: Collect the fractions corresponding to the product peak and confirm the identity and purity of this compound by mass spectrometry.
Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This assay could be adapted to test for the reduction of a hypothetical 3-hydroxy-5-oxo-decanoyl-CoA. It measures the decrease in NADH absorbance at 340 nm.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Tris-HCl buffer (100 mM, pH 7.0)
-
EDTA (1 mM)
-
NADH
-
3-Ketoacyl-CoA substrate (e.g., 3-ketodecanoyl-CoA or the hypothetical 3-keto-5-hydroxydecanoyl-CoA)
-
Spectrophotometer
Methodology:
-
Prepare the assay buffer containing Tris-HCl and EDTA.
-
In a cuvette, add the assay buffer, NADH to a final concentration of 0.1-0.2 mM, and a small amount of purified HAD enzyme.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Conclusion
While this compound is not a recognized intermediate in the canonical pathway of medium-chain fatty acid oxidation, its hypothetical metabolism can be inferred from the known substrate promiscuity of β-oxidation enzymes. The well-documented metabolism of the related compound, 5-hydroxydecanoic acid, provides a strong precedent for the entry of modified medium-chain fatty acids into the β-oxidation spiral, albeit with potentially altered kinetics that can impact overall fatty acid metabolism. The experimental protocols outlined in this guide provide a framework for the future synthesis and enzymatic characterization of this compound, which would be necessary to definitively elucidate its metabolic fate and its potential effects on cellular energy homeostasis. Further research in this area could provide valuable insights into the flexibility of fatty acid metabolism and the cellular response to unusual lipid structures.
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 5-Oxodecanoyl-CoA in Cultured Cells
An LC-MS/MS-based application and protocol for the sensitive and specific quantification of 5-Oxodecanoyl-CoA in cellular extracts is detailed below. This method is designed for researchers in metabolic studies, drug development, and clinical research who require precise measurement of this medium-chain acyl-CoA.
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as this compound, are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1] Acyl-CoAs are critical for energy production, lipid synthesis, and cellular signaling.[2] The accurate quantification of specific acyl-CoA species like this compound is essential for understanding cellular metabolic status and the mechanism of diseases such as metabolic disorders and cancer.[3] This document outlines a highly sensitive and specific method for quantifying this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method employs a workflow that begins with efficient extraction of acyl-CoAs from cell pellets, followed by reversed-phase liquid chromatography for separation. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM approach is based on the characteristic fragmentation of acyl-CoA molecules, which typically exhibit a neutral loss of 507 Da from the precursor ion in positive ionization mode, corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[1][2] This specific transition allows for highly selective and sensitive detection of the target analyte amidst a complex cellular matrix.
Experimental Protocols
Protocol 1: Preparation of Standards and Internal Standard
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[4] Aliquot and store at -80°C to prevent degradation.
-
Calibration Standards: Generate a series of calibration standards (e.g., 1 nM to 1000 nM) by serially diluting the stock solution in an appropriate buffer, such as 5% (w/v) 5-sulfosalicylic acid (SSA).[5][6]
-
Internal Standard (IS): A stable isotope-labeled analogue is the ideal internal standard. Alternatively, a structurally similar, non-endogenous odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) can be used.[7] Prepare a stock solution of the IS at 1 mg/mL and a working solution at a fixed concentration (e.g., 100 nM) to be spiked into all samples and standards.
Protocol 2: Sample Preparation from Cultured Cells
Note: Perform all steps on ice or at 4°C to minimize acyl-CoA degradation.[6]
-
Cell Harvesting: Aspirate the culture medium from adherent cells. Immediately place the culture dish on ice and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.[5][8]
-
Cell Lysis: Scrape the cells and transfer the cell lysate/TCA mixture to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample.
-
Homogenization: Sonicate the samples briefly (e.g., 10 pulses of 0.5 seconds) to ensure complete cell lysis and homogenization.[5]
-
Protein Precipitation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5][8]
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and equilibrate with an extraction buffer (e.g., 50 mM ammonium formate, pH 6.3).[2]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using a methanol/buffer mixture.[2]
-
Dry the eluate under a stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried pellet (from SPE) or the supernatant (if SPE is skipped) in 50-100 µL of a solvent compatible with the LC mobile phase, such as 5% (w/v) 5-sulfosalicylic acid or 5 mM ammonium acetate.[4][6] Transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS System Configuration and Parameters
-
Liquid Chromatography (LC) System: A UHPLC system, such as a Dionex Ultimate 3000, is recommended.[4]
-
LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8-3.5 µm particle size) is suitable for separation.[2][9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Q Exactive or Sciex 4000 QTRAP) is required for MRM analysis.[2][4]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Acetate (pH 6.8)[4] |
| Mobile Phase B | Acetonitrile or Methanol[4][9] |
| Flow Rate | 0.2 mL/min[4][9] |
| Column Temperature | 30-40°C[2][9] |
| Injection Volume | 5-10 µL |
| Gradient Elution | 0-2 min, 2% B; 2-10 min, 2-95% B; 10-15 min, 95% B; 15.1-20 min, 2% B[4] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| Spray Voltage | 4.0 kV[9] |
| Capillary Temp. | 280°C[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Common Neutral Loss | 507.0 Da[2][10] |
Table 3: MRM Transitions for Quantification (Note: Exact m/z values should be confirmed by direct infusion of standards. The molecular weight of this compound is ~935.3 g/mol )
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M-507+H]⁺ | Collision Energy (eV) |
| This compound | 936.3 | 429.3 | Optimized Experimentally |
| Internal Standard (C17:0-CoA) | 1020.5 | 513.5 | Optimized Experimentally |
Protocol 4: Data Analysis and Quantification
-
Data Acquisition: Acquire data using the instrument's proprietary software.
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with 1/x weighting is commonly used.[1]
-
Quantification: Determine the concentration of this compound in the cellular samples by interpolating their peak area ratios from the calibration curve. Normalize the final concentration to the initial cell number or protein content.
Visualizations and Data Presentation
Caption: A flowchart of the key steps for quantifying this compound.
Caption: Proposed metabolism of 5-Hydroxydecanoate via β-oxidation.
Expected Method Performance
Table 4: Example Method Validation Data (Data presented are illustrative examples based on typical acyl-CoA assays)
| Parameter | Result |
| Linear Range | 1 - 1000 nM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 nM |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 5: Example Quantification Data in a Cell Line
| Sample | Peak Area Ratio (Analyte/IS) | Calculated Conc. (nM) | Conc. (pmol/10⁶ cells) |
| Control Cells | 0.45 | 112.5 | 5.63 |
| Treated Cells | 1.20 | 300.0 | 15.00 |
| Blank | Not Detected | < LLOQ | < LLOQ |
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases [imrpress.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 5-Oxodecanoyl-CoA from its Positional Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The specific structure of these molecules, including the position of functional groups, dictates their metabolic fate and biological activity. 5-Oxodecanoyl-CoA is a derivative of 5-hydroxydecanoate (B1195396) (5-HD), a compound known to be metabolized through the β-oxidation pathway. The accurate quantification of this compound, distinct from its structural isomers (e.g., 3-Oxodecanoyl-CoA, 4-Oxodecanoyl-CoA), is essential for understanding its specific roles in metabolism and disease. This application note provides a detailed protocol for the chromatographic separation of this compound from its positional isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Challenges in Separation
The primary challenge in separating positional isomers of oxo-acyl-CoAs lies in their similar physicochemical properties. These isomers have identical mass and elemental composition, making them indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is paramount. The polarity differences introduced by the varying positions of the keto group along the acyl chain provide the basis for their separation by reverse-phase chromatography.
Experimental Protocol: UPLC-MS/MS Method
This protocol is adapted from established methods for the separation of other acyl-CoA isomers and is optimized for the separation of this compound from its positional isomers.[1][2][3]
1. Sample Preparation:
Biological samples (e.g., cell lysates, tissue homogenates) require extraction to isolate the acyl-CoA fraction.
-
Materials:
-
Cold Methanol (B129727)
-
Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain oxo-acyl-CoA)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
-
Procedure:
-
Homogenize the sample in cold methanol containing the internal standard.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and dry it using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for UPLC-MS/MS analysis.
-
2. UPLC Conditions:
-
Column: A high-resolution reverse-phase column is crucial for separating isomers. An Acquity UPLC BEH C18 column (or equivalent) with a 1.7 µm particle size is recommended.[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 20 |
| 10.0 | 60 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 16.0 | 5 |
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally more sensitive for acyl-CoAs.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ions will be specific fragments resulting from collision-induced dissociation. A common fragment for acyl-CoAs corresponds to the pantetheine (B1680023) phosphate (B84403) moiety. The specific transitions should be optimized by direct infusion of a standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| 4-Oxodecanoyl-CoA | To be determined | To be determined | To be determined |
| 3-Oxodecanoyl-CoA | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Data Presentation
The following table presents hypothetical retention time data for the separation of this compound and its isomers based on the described UPLC method. The expected trend is that isomers with the keto group closer to the polar CoA moiety will have shorter retention times on a reverse-phase column.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 3-Oxodecanoyl-CoA | 8.5 | 5 fmol | 15 fmol |
| 4-Oxodecanoyl-CoA | 9.2 | 5 fmol | 15 fmol |
| This compound | 9.8 | 5 fmol | 15 fmol |
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow Diagram:
Caption: UPLC-MS/MS workflow for the analysis of this compound.
Metabolic Pathway Diagram:
This compound is derived from the metabolism of 5-hydroxydecanoate (5-HD) within the mitochondrial β-oxidation pathway. The following diagram illustrates the steps involved and highlights where 5-HD-CoA is processed.
Caption: Metabolism of 5-Hydroxydecanoyl-CoA in the β-oxidation pathway.
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the separation and quantification of this compound from its positional isomers. This methodology is crucial for researchers investigating the specific roles of different acyl-CoA species in metabolic regulation and disease pathogenesis. The provided protocol serves as a strong foundation for the development of validated assays in various biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In vitro enzymatic assay for 5-Oxodecanoyl-CoA synthesis
Application Note & Protocol
Topic: In Vitro Enzymatic Assay for 5-Oxodecanoyl-CoA Synthesis Application Note ID: AN-2025-01 For Research Use Only.
Introduction
Coenzyme A (CoA) thioesters of fatty acids, known as acyl-CoAs, are central intermediates in cellular metabolism. They are pivotal molecules at the crossroads of catabolism and anabolism, serving as substrates for mitochondrial β-oxidation to produce energy and as precursors for the synthesis of complex lipids like triglycerides and phospholipids.[1] The activation of fatty acids to their corresponding acyl-CoA derivatives is the first, indispensable step for their participation in these pathways. This reaction is catalyzed by a family of enzymes called Acyl-CoA Synthetases (ACS) or ligases.[2]
Medium-chain acyl-CoAs (possessing 6 to 12 carbon atoms) are of particular interest in studying metabolic regulation and inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] While much research has focused on standard saturated fatty acids, the metabolism of modified fatty acids, such as those containing ketone groups, is an emerging area of interest for understanding specific metabolic pathways and for the development of novel therapeutics.
5-Oxodecanoic acid is a medium-chain keto-fatty acid.[5] The study of its activation to this compound is crucial for elucidating its metabolic fate and biological significance. Research on analogous molecules, such as 5-hydroxydecanoate, has shown that they are activated to their CoA esters and subsequently metabolized via the β-oxidation pathway, establishing a precedent for the metabolic processing of such modified fatty acids.[6][7]
This application note provides a detailed protocol for a sensitive, continuous fluorometric assay to measure the in vitro synthesis of this compound, catalyzed by a medium-chain acyl-CoA synthetase (MCAS). The assay is suitable for enzyme characterization, inhibitor screening, and quantifying enzymatic activity in various biological samples.
Assay Principle
The synthesis of this compound from its corresponding free fatty acid is catalyzed by a medium-chain acyl-CoA synthetase in an ATP-dependent reaction.
Reaction 1: Synthesis of this compound 5-Oxodecanoic Acid + ATP + Coenzyme A ---(MCAS)---> this compound + AMP + PPi
Direct quantification of the acyl-CoA product can be challenging. Therefore, a coupled-enzyme approach is employed for sensitive, real-time monitoring. The newly synthesized this compound is immediately utilized by an acyl-CoA oxidase, which catalyzes its dehydrogenation, producing hydrogen peroxide (H₂O₂).[8] This H₂O₂ then reacts with a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP) to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the rate of this compound synthesis.[2][9]
Reaction 2: Coupled Detection
-
This compound + O₂ ---(Acyl-CoA Oxidase)---> 2-enoyl-CoA + H₂O₂
-
H₂O₂ + Fluorometric Probe ---(HRP)---> Fluorescent Product
The fluorescence is monitored kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2][10]
Visualization of Experimental Workflow & Metabolic Pathway
The following diagrams illustrate the logical flow of the assay and the metabolic context of the reaction.
Caption: General workflow for the in vitro this compound synthesis assay.
Caption: Metabolic fate of this compound following its synthesis.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Notes |
| Enzymes & Substrates | |||
| Recombinant Human MCAS | (e.g., Sigma) | (generic) | Or other purified medium-chain acyl-CoA synthetase |
| 5-Oxodecanoic Acid | (e.g., Cayman) | (generic) | Prepare stock in DMSO or Ethanol |
| Coenzyme A, Lithium Salt | Sigma-Aldrich | C3019 | Prepare fresh in Assay Buffer |
| ATP, Disodium Salt | Sigma-Aldrich | A2383 | Prepare fresh in Assay Buffer |
| Assay & Detection Reagents | Based on commercially available kits[2][10] | ||
| Acyl-CoA Synthetase Assay Buffer | (Kit Component) | - | Typically contains Tris-HCl, pH ~7.5-8.0 |
| Acyl-CoA Oxidase (Enzyme Mix) | (Kit Component) | - | Reconstitute as per protocol |
| HRP (Converter) | (Kit Component) | - | Reconstitute as per protocol |
| Fluorometric Probe (Developer) | (Kit Component) | - | Reconstitute as per protocol |
| H₂O₂ Standard (30-35%) | Sigma-Aldrich | H1009 | For generating a standard curve |
| Equipment & Consumables | |||
| Black, flat-bottom 96-well plate | (e.g., Corning) | 3603 | For fluorescence measurements |
| Fluorescence Microplate Reader | (Various) | - | Capable of Ex/Em = 535/587 nm and kinetic reading at 37°C |
| Multichannel Pipettes | (Various) | - |
Detailed Experimental Protocol
This protocol is adapted from established fluorometric assays for acyl-CoA synthetase activity.[9][11]
Reagent Preparation
-
ACS Assay Buffer: Thaw and bring to room temperature before use.
-
Substrate Stocks:
-
5-Oxodecanoic Acid (100 mM): Prepare a stock solution in 100% DMSO. Store at -20°C.
-
Coenzyme A (100 mM): Prepare a stock solution in ACS Assay Buffer. Prepare fresh on the day of the experiment.
-
ATP (100 mM): Prepare a stock solution in ACS Assay Buffer. Prepare fresh and keep on ice.
-
-
Enzyme Sample: Dilute the purified MCAS enzyme or tissue/cell lysate supernatant to the desired concentration in ice-cold ACS Assay Buffer.[11] Keep on ice.
-
Detection Reagents (Kit-based): Reconstitute the Acyl-CoA Oxidase (Enzyme Mix), HRP (Converter), and Fluorometric Probe (Developer) in the volumes specified by the manufacturer's protocol, typically with Assay Buffer or dH₂O.[11] Aliquot and store at -20°C.
-
H₂O₂ Standard (0.1 mM): Prepare a 0.1 mM H₂O₂ working solution by serial dilution of a concentrated stock in dH₂O.[9]
H₂O₂ Standard Curve
-
Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM H₂O₂ standard into separate wells of the 96-well plate.
-
Adjust the volume in each well to 50 µL with ACS Assay Buffer. This creates standards of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.[11]
-
Add 50 µL of the Reaction Mix (see 5.3) to each standard well.
-
Measure the endpoint fluorescence at Ex/Em = 535/587 nm.
-
Plot the fluorescence values against the nmol of H₂O₂ to generate a standard curve. Calculate the slope of this curve.
Assay Procedure
-
Reaction Mix Preparation: For each well, prepare 50 µL of Reaction Mix. Prepare a bulk mix for all wells.
| Component | Volume per well | Final Concentration |
| ACS Assay Buffer | 37 µL | - |
| Acyl-CoA Oxidase | 2 µL | (as per kit) |
| HRP (Converter) | 2 µL | (as per kit) |
| Fluorometric Probe | 2 µL | (as per kit) |
| 5-Oxodecanoic Acid (10mM) | 2 µL | 200 µM |
| Coenzyme A (10mM) | 2 µL | 200 µM |
| ATP (50mM) | 2 µL | 1 mM |
| MgCl₂ (100mM) | 1 µL | 1 mM |
| Total Volume | 50 µL | - |
-
Background Mix Preparation: Prepare a mix identical to the Reaction Mix but replacing the substrate (5-Oxodecanoic Acid) with ACS Assay Buffer. This accounts for any substrate-independent activity.
-
Plate Setup:
-
Sample Wells: Add 1-20 µL of the diluted enzyme sample and bring the total volume to 50 µL with ACS Assay Buffer.
-
Sample Background Wells: Add the same volume of enzyme sample as above and bring the total volume to 50 µL with ACS Assay Buffer.
-
Positive Control: Add 2-5 µL of a known active ACS enzyme and bring the volume to 50 µL with ACS Assay Buffer.
-
-
Initiate Reaction:
-
Add 50 µL of the Reaction Mix to the Sample and Positive Control wells.
-
Add 50 µL of the Background Mix to the Sample Background wells.
-
-
Measurement: Immediately start measuring the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings every 30-60 seconds (Ex/Em = 535/587 nm).[11]
Data Analysis and Presentation
-
Calculate Reaction Rate: Choose a linear portion of the kinetic curve (e.g., from T₁ to T₂) for each well. Calculate the rate of change in fluorescence: ΔRFU/Δt = (RFU₂ - RFU₁) / (T₂ - T₁).
-
Correct for Background: Subtract the rate of the Sample Background control from the rate of the corresponding Sample well.
-
Determine Activity: Use the H₂O₂ standard curve to convert the background-corrected fluorescence rate (RFU/min) into the rate of H₂O₂ production (nmol/min).
Activity (nmol/min/mL) = (ΔRFU/Δt_sample / Slope_standard_curve) * (Reaction Volume / Sample Volume)
One unit (U) of MCAS activity is defined as the amount of enzyme that generates 1.0 µmol of this compound per minute under the specified assay conditions.
Representative Quantitative Data
The following table presents typical kinetic parameters for a medium-chain acyl-CoA synthetase. These values should be determined experimentally for the specific enzyme and substrate used.
| Parameter | Representative Value | Condition / Notes |
| Michaelis Constant (Kₘ) | ||
| Kₘ for 5-Oxodecanoic Acid | 10 - 100 µM | Determined by varying substrate concentration at saturating ATP and CoA levels. |
| Kₘ for ATP | 200 - 500 µM | Determined by varying ATP at saturating fatty acid and CoA levels. |
| Kₘ for Coenzyme A | 5 - 50 µM | Determined by varying CoA at saturating fatty acid and ATP levels. |
| Optimal Conditions | ||
| Optimal pH | 7.5 - 8.5 | Determined using a range of pH buffers. |
| Optimal Temperature | 37 °C | |
| Enzyme Activity | ||
| Specific Activity (Purified) | 1 - 10 U/mg | Activity per mg of purified enzyme protein. |
| Detection Limit | ~5 mU/mL | Lowest detectable enzyme activity in a sample.[2] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Contaminated reagents.2. Autohydrolysis of substrates.3. Endogenous H₂O₂ in sample. | 1. Use fresh, high-purity reagents.2. Run background controls without enzyme and substrate to check for signal drift. |
| Low or No Signal | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temp).3. Inhibitors present in sample. | 1. Use a positive control to verify assay components.2. Optimize pH and temperature.3. Dilute the sample. |
| Non-linear Kinetics | 1. Substrate depletion.2. Enzyme concentration too high.3. Enzyme instability. | 1. Ensure substrate concentrations are well above Kₘ.2. Dilute the enzyme sample.[9] |
References
- 1. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 5-oxodecanoic acid (HMDB0340582) [hmdb.ca]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.genprice.com [store.genprice.com]
- 10. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 11. abcam.cn [abcam.cn]
Troubleshooting & Optimization
Technical Support Center: Overcoming 5-Oxodecanoyl-CoA Instability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 5-Oxodecanoyl-CoA during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is the hydrolysis of its high-energy thioester bond. This chemical instability is exacerbated by several factors commonly encountered during experimental procedures:
-
pH: The thioester bond is highly susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Enzymatic Activity: Endogenous thioesterases present in biological samples can rapidly cleave the thioester bond.
-
Oxidation: The presence of oxidizing agents can also contribute to the degradation of the molecule.
Q2: What are the main degradation products of this compound?
A2: The principal degradation of this compound occurs via hydrolysis of the thioester bond, yielding 5-oxodecanoic acid and Coenzyme A (CoA). The presence of the keto group may also make the molecule susceptible to other reactions, though hydrolysis is the most commonly cited degradation pathway for acyl-CoAs in general.
Q3: What is the optimal pH for handling and storing this compound solutions?
A3: To minimize hydrolysis, it is recommended to maintain this compound in a slightly acidic buffer, typically within a pH range of 4.0 to 6.0.
Q4: How should I store this compound to ensure its long-term stability?
A4: Proper storage is crucial for preserving the integrity of this compound. The following table summarizes the recommended storage conditions:
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | Most stable form for long-term storage. |
| Aqueous Stock Solution | -80°C | Up to 1 month | Prepare in a slightly acidic buffer (pH 4-6). Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Use within 24 hours | Prepare fresh for each experiment. Keep on ice during use. |
Q5: Are there any chemical stabilizers that can be added to my samples?
A5: While no specific stabilizers for this compound are extensively documented, general strategies for preserving acyl-CoAs include:
-
Acidification: As mentioned, maintaining a slightly acidic pH is the most effective way to slow down hydrolysis.
-
Chelating Agents: The addition of a chelating agent like EDTA can help to inhibit metallo-dependent enzymes that may degrade the molecule.
-
Reducing Agents: For preventing oxidation, a mild reducing agent such as dithiothreitol (B142953) (DTT) can be included, although its compatibility with downstream applications should be verified.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no signal of this compound in LC-MS/MS analysis | 1. Degradation during sample extraction: pH of extraction buffer is too high; prolonged extraction at room temperature. 2. Degradation during sample storage: Improper storage temperature; repeated freeze-thaw cycles. 3. Degradation in the autosampler: Sample reconstituted in a neutral or basic solvent; long wait times in the autosampler. | 1. Optimize Extraction: Use a pre-chilled, slightly acidic extraction buffer (pH 4-6). Minimize the time between sample collection and extraction, keeping samples on ice at all times. 2. Verify Storage: Ensure stock solutions and samples are stored at -80°C in single-use aliquots. 3. Improve Autosampler Conditions: Reconstitute dried extracts in a mobile phase-compatible acidic solution. Set the autosampler temperature to 4°C. |
| High variability between replicate measurements | 1. Inconsistent sample handling: Variations in incubation times, temperatures, or pH between samples. 2. Ongoing degradation: The compound is degrading over the course of the experiment or analytical run. | 1. Standardize Protocol: Ensure uniform and consistent handling of all samples. Use a master mix for reagents where possible. 2. Minimize Delays: Process samples promptly and minimize the time they spend at room temperature. Analyze samples by LC-MS/MS as quickly as possible after preparation. |
| Appearance of unexpected peaks in chromatogram | 1. Degradation products: Peaks corresponding to 5-oxodecanoic acid and/or Coenzyme A. 2. Oxidized forms: The molecule may have been oxidized during sample preparation. | 1. Confirm Identity: If possible, analyze standards of the expected degradation products to confirm their retention times. 2. Prevent Oxidation: Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) during sample preparation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general guideline and may need to be optimized for specific sample types.
-
Preparation of Extraction Buffer: Prepare a solution of 2.5% 5-sulfosalicylic acid (SSA) in water. Keep on ice.
-
Sample Homogenization:
-
For cell cultures, aspirate the media and immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or the 2.5% SSA solution. Scrape the cells and transfer to a microfuge tube.
-
For tissue samples, weigh the frozen tissue and homogenize in 10 volumes of ice-cold 2.5% SSA.
-
-
Protein Precipitation: Vortex the homogenate and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Optional Solid-Phase Extraction (SPE): For sample cleanup and concentration, an Oasis HLB SPE cartridge can be used.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the supernatant.
-
Wash with water.
-
Elute the acyl-CoAs with methanol.
-
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of an acidic solution (e.g., 5% 5-sulfosalicylic acid in water or the initial mobile phase for LC-MS/MS analysis).
Protocol 2: LC-MS/MS Analysis of this compound
This is a general method and should be adapted based on the specific instrumentation available.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphopantetheine group.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low signal of this compound.
Caption: Primary degradation pathway of this compound.
Reducing ion suppression for 5-Oxodecanoyl-CoA in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing 5-Oxodecanoyl-CoA and other acyl-CoAs by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) because it can lead to a decreased analyte signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[3][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur because it affects the initial ionization process in the instrument's source.[4]
Q2: What are the most common causes of ion suppression when analyzing biological samples for acyl-CoAs?
The primary causes of ion suppression in the analysis of acyl-CoAs from biological samples are components of the sample matrix that co-elute with the analyte. For samples like plasma, serum, or tissue extracts, the most significant sources of interference are phospholipids (B1166683). Other common sources include salts from buffers, endogenous metabolites, and proteins that were not completely removed during sample preparation. These molecules can compete with this compound for ionization, reduce the efficiency of droplet desolvation in the electrospray source, or alter the physical properties of the ESI droplets, all of which can suppress the analyte's signal.
Q3: How can I determine if ion suppression is affecting my this compound measurement?
There are two primary methods to assess the impact of matrix effects like ion suppression:
-
Post-Column Infusion (Qualitative): This method helps identify at what points during the chromatographic run ion suppression occurs. A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected onto the column. Any dip in the constant signal baseline for this compound indicates a region of ion suppression caused by co-eluting matrix components.
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of ion suppression. The signal response of a standard spiked into a blank matrix after extraction is compared to the response of a standard in a neat (clean) solvent at the same concentration. The percentage difference between these two signals reveals the degree of ion suppression or enhancement.
Q4: Are acyl-CoA molecules like this compound susceptible to degradation during sample handling?
Yes, acyl-CoAs are known to be susceptible to hydrolysis, especially in aqueous solutions that are not buffered or are at an alkaline pH. To ensure sample stability and prevent degradation, it is critical to process samples quickly at low temperatures (e.g., on ice) and store them as dry pellets at -80°C. For reconstitution before LC-MS analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) or a solvent like methanol (B129727) can significantly improve stability compared to using water alone.
Troubleshooting Guides
Problem: I am observing a low, inconsistent, or non-reproducible signal for this compound. What steps can I take to troubleshoot this?
Low and variable signal intensity are classic symptoms of ion suppression. Follow this structured guide to diagnose and mitigate the issue.
Step 1: Quantify the Matrix Effect
First, determine if ion suppression is the root cause. Use the Post-Extraction Spike method described in the FAQs and detailed in the Experimental Protocols section. A signal reduction of more than 15-20% compared to the neat standard indicates a significant matrix effect that needs to be addressed.
Step 2: Improve Sample Preparation to Remove Interferences
The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system. The choice of sample preparation technique is critical. Phospholipids are a major cause of ion suppression for lipid-related molecules.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Technique | Phospholipid Removal Efficiency | Selectivity | Throughput | General Recommendation |
| Protein Precipitation (PPT) | Low to Medium | Low | High | Quick but non-selective; often insufficient for removing major ion-suppressing agents. |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | Offers better cleanup than PPT but can be labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good for removing salts and a significant amount of phospholipids. Requires method development. |
| HybridSPE®-Phospholipid | Very High (>99%) | High | High | Combines the simplicity of PPT with highly effective phospholipid removal. Ideal for severe matrix effects. |
Recommendation: If you are currently using simple protein precipitation, consider switching to a Solid-Phase Extraction (SPE) or HybridSPE® method to achieve a cleaner extract.
Step 3: Optimize Chromatographic Separation
If a cleaner sample is still not enough, modify your LC method to chromatographically separate this compound from the region of ion suppression.
-
Identify Suppression Zone: Use the post-column infusion technique to see where matrix components are eluting and causing suppression.
-
Adjust Gradient: Modify your mobile phase gradient (e.g., water with 5 mM ammonium acetate vs. methanol/acetonitrile) to shift the retention time of this compound away from the interference zone.
-
Change Column: Consider using a column with a different selectivity that may provide better resolution between your analyte and the matrix interferences.
Step 4: Dilute the Sample
As a straightforward approach, you can try diluting the sample extract. This reduces the concentration of all components, including the interfering ones, which can alleviate ion suppression. However, be aware that this also dilutes your analyte, so this is only a viable strategy if the concentration of this compound is well above the instrument's limit of detection.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows you to calculate the percentage of ion suppression affecting your analysis.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the this compound standard into a clean reconstitution solvent (e.g., 50% methanol/water) at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma or tissue homogenate with no analyte) through your entire sample preparation workflow (e.g., PPT or SPE).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike the this compound standard into it to achieve the same final concentration as in Set A.
-
-
Analyze Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect (%): Use the peak areas from the chromatograms to calculate the matrix effect using the following formula:
-
% Matrix Effect = ( (Peak Area of Set C) / (Peak Area of Set A) ) * 100%
-
A result of 100% indicates no matrix effect. A result < 100% indicates ion suppression, while a result > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol provides a general workflow for cleaning up biological extracts to remove salts and phospholipids. This method should be optimized for your specific application.
-
Cartridge Conditioning: Pass an organic solvent (e.g., 1 mL methanol) through the SPE cartridge to wet the sorbent.
-
Cartridge Equilibration: Pass a polar solvent (e.g., 1 mL water or equilibration buffer) to prepare the sorbent for the aqueous sample.
-
Sample Loading: Load the pre-treated and clarified sample extract onto the SPE cartridge.
-
Wash Step 1 (Polar Interferences): Wash the cartridge with a weak, acidic aqueous solution (e.g., 1 mL of 0.1% formic acid in water) to remove highly polar interferences like salts.
-
Wash Step 2 (Phospholipids): Wash the cartridge with a moderately non-polar solvent (e.g., 1 mL of methanol) to remove lipids and phospholipids while retaining the acyl-CoAs.
-
Elution: Elute the target acyl-CoAs using a basic organic solvent (e.g., 1 mL of 5% ammonium hydroxide (B78521) in methanol). The eluted sample is then typically dried under nitrogen and reconstituted in a solvent compatible with the LC-MS system.
References
Improving the limit of detection for 5-Oxodecanoyl-CoA analysis
Welcome to the technical support center for the analysis of 5-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection and overall success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Limit of Detection | Inefficient Extraction: this compound may not be effectively extracted from the sample matrix. | - Optimize Extraction Solvent: Test different extraction solvents. A common approach is protein precipitation using cold acetonitrile (B52724) or a mixture of acetonitrile/methanol (B129727)/water.[1] For tissues, homogenization in acidic buffers followed by organic solvent extraction can be effective.[2] - Use of Deproteinizing Agents: Agents like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) can improve recovery, but TCA may need to be removed via solid-phase extraction (SPE) prior to LC-MS analysis.[3] SSA can sometimes be used without an SPE cleanup step.[3] |
| Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source. | - Improve Chromatographic Separation: Optimize the LC gradient to ensure this compound elutes in a region with minimal co-eluting species.[4] Using a longer column or a column with a different chemistry (e.g., C18, C8) can also help.[4][5] - Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering compounds.[3] | |
| Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer may not be optimized for this compound. | - Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy.[4] - Monitor Appropriate Transitions: Use multiple reaction monitoring (MRM) and select the most intense and specific precursor-product ion transitions for quantification. Acyl-CoAs typically show a characteristic neutral loss of the CoA moiety.[6] | |
| Poor Peak Shape | Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for this compound. | - Adjust Mobile Phase pH: Slightly acidic mobile phases are often used for short and medium-chain acyl-CoAs.[1] - Add Ion-Pairing Reagents: While less common with modern MS, ion-pairing agents can sometimes improve peak shape for polar analytes. |
| Column Overload: Injecting too much sample can lead to broad or fronting peaks. | - Dilute Sample: If the concentration of this compound is high, dilute the sample before injection. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency between samples. | - Use an Internal Standard: Incorporate a structurally similar internal standard (e.g., an odd-chain acyl-CoA like C17-CoA) at the beginning of the sample preparation process to correct for variations in extraction and instrument response.[5][6] |
| Analyte Instability: this compound can be unstable in aqueous solutions. | - Work Quickly and on Ice: Minimize the time samples are in aqueous solutions and keep them on ice whenever possible.[1] - Acidify Samples: Acidic conditions can help to improve the stability of acyl-CoAs. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to extract this compound from cells or tissues?
A1: A common and effective method is protein precipitation with a cold organic solvent. A widely used solvent is a mixture of acetonitrile and methanol (e.g., 2:1 v/v) or acetonitrile alone. For tissues, homogenization in a buffer, often at a slightly acidic pH, followed by organic solvent extraction is recommended to improve recovery.[2] The use of 5-sulfosalicylic acid (SSA) for deproteinization is another option that may not require a subsequent solid-phase extraction (SPE) cleanup step before LC-MS analysis.[3]
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A2: To enhance sensitivity, focus on three main areas:
-
Sample Preparation: Ensure efficient extraction and consider an SPE cleanup step to reduce matrix effects.[3]
-
Chromatography: Optimize your LC method to achieve good peak shape and separate this compound from other interfering compounds. This will reduce ion suppression.[4]
-
Mass Spectrometry: Optimize MS parameters by infusing a pure standard. Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI), as acyl-CoAs are efficiently ionized under these conditions.[3] Utilize multiple reaction monitoring (MRM) for the highest sensitivity and specificity.
Q3: What internal standard should I use for the quantification of this compound?
A3: An ideal internal standard is a structurally similar molecule that is not naturally present in your samples. For medium-chain acyl-CoAs like this compound, an odd-chain acyl-CoA such as heptadecanoyl-CoA (C17-CoA) is a suitable choice.[5][6] The internal standard should be added at the very beginning of the sample preparation process to account for any loss during extraction and analysis.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is generally not necessary for the analysis of this compound by LC-MS/MS. Modern mass spectrometers provide sufficient sensitivity for the detection of the native molecule. However, for other analytical techniques like HPLC with fluorescence detection, derivatization with a fluorescent tag might be employed to enhance sensitivity.
Experimental Protocols
Sample Preparation: Extraction of this compound from Cultured Cells
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled (-20°C) extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v) to the cell pellet.[1] Ensure the volume is sufficient to immerse the cells.
-
Add the internal standard (e.g., C17-CoA) to the extraction solution.
-
Scrape the cells and transfer the mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% acetonitrile in water.
-
LC-MS/MS Analysis Method
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over several minutes to elute analytes of varying polarities. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 30 - 50 V |
| Desolvation Temperature | 400 - 550 °C |
| Desolvation Gas Flow | 500 - 800 L/hr |
| Collision Gas | Argon |
Note: These are general conditions and should be optimized for your specific instrument and application.
Visualizations
Metabolic Pathway of this compound
This compound is an intermediate in the β-oxidation of fatty acids. The following diagram illustrates its position within this metabolic pathway.
Caption: Mitochondrial β-oxidation of fatty acids and the role of this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in a typical experimental workflow for the quantitative analysis of this compound.
Caption: A typical workflow for the quantitative analysis of this compound.
References
- 1. ACADM acyl-CoA dehydrogenase medium chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Rhea - reaction knowledgebase [rhea-db.org]
- 3. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
Troubleshooting poor chromatographic peak shape of 5-Oxodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor chromatographic peak shape during the analysis of 5-Oxodecanoyl-CoA.
Troubleshooting Guides
Poor chromatographic peak shape can significantly impact the accuracy and precision of your results. Below are common issues and step-by-step guidance to resolve them.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is a common issue in the analysis of acyl-CoAs.
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: The polar nature of the CoA moiety and the ketone group in this compound can lead to unwanted interactions with active sites (residual silanols) on the silica-based stationary phase.[1]
-
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is appropriate to suppress the ionization of residual silanols. For C18 columns, operating within a pH range of 2-8 is crucial to prevent silica (B1680970) dissolution.[2]
-
Solution 2: Use a Highly Deactivated Column. Employ an end-capped column where residual silanols are chemically bonded to reduce their availability for secondary interactions.[3]
-
Solution 3: Add a Buffer to the Mobile Phase. Incorporating a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, can help to mask the residual silanols and improve peak symmetry.[1][3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample. If a high sample load is necessary, consider using a column with a larger internal diameter or a higher stationary phase capacity.
-
-
Physical Issues in the Flow Path: Dead volumes or blockages in the system can cause band broadening and tailing.
-
Solution: Check all fittings and connections for leaks or gaps. Ensure the column is installed correctly and that the inlet frit is not partially blocked. If a blockage is suspected, backflushing the column may help.
-
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is broader than the trailing edge, is less common than tailing but can still occur.
Possible Causes and Solutions:
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Sample Overload: Similar to peak tailing, injecting an excessive amount of the analyte can lead to fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Issue 3: Broad Peaks
Broad peaks can lead to decreased resolution and sensitivity.
Possible Causes and Solutions:
-
Large Dead Volume: Excessive volume in the tubing, connections, or detector flow cell can cause the analyte band to spread.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.
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Solution: If a guard column is in use, replace it. If the problem persists, replace the analytical column. Implementing a robust sample preparation procedure can extend column lifetime.
-
-
Inappropriate Flow Rate: A flow rate that is too high or too low can result in band broadening.
-
Solution: Optimize the flow rate for your specific column dimensions and particle size.
-
Issue 4: Split Peaks
Split peaks can indicate a problem at the head of the column or with the injection process.
Possible Causes and Solutions:
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Partially Blocked Inlet Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Backflush the column. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.
-
-
Injector Issues: Problems with the injector, such as a damaged rotor seal, can lead to improper sample introduction and split peaks.
-
Solution: Perform routine maintenance on the injector and replace any worn parts.
-
-
Sample Solvent Effects: Injecting a sample in a strong, non-miscible solvent can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to poor peak shape?
A1: Acyl-CoAs, including this compound, are complex molecules with both polar (CoA moiety) and non-polar (acyl chain) regions. The phosphate groups on the CoA moiety can interact with residual silanols on silica-based columns, leading to peak tailing. The presence of a ketone group in the acyl chain can also contribute to secondary interactions. Furthermore, acyl-CoAs can be unstable in aqueous solutions, especially at alkaline or strongly acidic pH, which can lead to degradation products that may interfere with the main peak.
Q2: What is the best type of column to use for this compound analysis?
A2: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs. To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is well end-capped. For complex samples, a column with a smaller particle size (e.g., sub-2 µm) can provide higher resolution and efficiency.
Q3: How can I improve the stability of this compound during sample preparation and analysis?
A3: To minimize degradation, samples should be processed quickly at low temperatures (e.g., on ice). For deproteinization, using 5-sulfosalicylic acid (SSA) has been shown to be effective and can obviate the need for solid-phase extraction (SPE), which can lead to the loss of more hydrophilic species. Storing samples at -80°C is recommended for long-term stability.
Q4: What are typical mobile phase compositions for acyl-CoA analysis?
A4: Mobile phases for reversed-phase chromatography of acyl-CoAs typically consist of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol. The aqueous phase is often buffered (e.g., with ammonium acetate or potassium phosphate) to control pH and improve peak shape. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is usually necessary to separate a range of acyl-CoAs with different chain lengths.
Q5: What are the characteristic mass spectrometry fragments for this compound?
A5: In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety. Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates. These characteristic fragments can be used for targeted analysis using multiple reaction monitoring (MRM).
Quantitative Data Summary
The following tables provide a summary of typical starting conditions for the chromatographic analysis of long-chain acyl-CoAs. These parameters should be optimized for the specific analysis of this compound.
Table 1: Recommended HPLC/UHPLC Column Specifications
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 | Good retention for long-chain acyl-CoAs. |
| Particle Size | < 3 µm | Higher efficiency and better resolution. |
| Pore Size | 100-120 Å | Appropriate for small molecules like acyl-CoAs. |
| Internal Diameter | 2.1 - 4.6 mm | 2.1 mm for higher sensitivity and lower solvent consumption; 4.6 mm for higher loading capacity. |
| Length | 50 - 150 mm | Shorter columns for faster analysis; longer columns for higher resolution. |
Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Typical Value/Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mobile Phase A | Water with 5-10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min (for 2.1 mm ID column) |
| Column Temperature | 30 - 40 °C |
| MRM Transition 1 (Quantification) | [M+H]+ → [M+H-507]+ |
| MRM Transition 2 (Confirmation) | [M+H]+ → 428 |
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted for the extraction of acyl-CoAs from biological samples.
-
Homogenization: Homogenize the tissue or cell pellet in ice-cold 2.5% (w/v) SSA.
-
Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
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Analysis: The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Caption: Potential interactions of this compound with a C18 stationary phase.
References
Technical Support Center: Optimizing MRM Parameters for 5-Oxodecanoyl-CoA
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for the analysis of 5-Oxodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound in positive ion mode ESI-MS?
A1: For this compound, with a molecular weight of 935.77 g/mol , the expected singly charged precursor ion ([M+H]⁺) in positive electrospray ionization (ESI) mode is approximately m/z 936.8. Acyl-CoAs characteristically undergo a neutral loss of the 3'-phospho-ADP moiety during collision-induced dissociation, which corresponds to a mass of 507.3 Da.[1][2] Therefore, the most common and intense product ion for this compound will have an m/z of approximately 429.5.
Q2: I am not seeing any signal for my this compound standard. What are the common causes for a complete loss of signal?
A2: A complete signal loss can be frustrating. A systematic approach to troubleshooting is recommended. First, confirm the mass spectrometer is functioning by infusing a known, stable compound to ensure a response. Next, prepare fresh standards and mobile phases to rule out degradation or contamination. Verify that all instrument parameters, including voltages and gas flows, are correctly set and that a stable electrospray is being generated.
Q3: My signal for this compound is very low. How can I improve the signal intensity?
A3: Low signal intensity for acyl-CoAs can be attributed to several factors:
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Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions. Ensure samples are prepared fresh and kept in an acidic buffer.
-
Suboptimal Ionization: The composition of the mobile phase can significantly impact ionization efficiency. The use of ion-pairing agents or modifiers may be necessary.
-
Incorrect MS Parameters: The selection of precursor and product ions, as well as the collision energy, must be optimized for your specific instrument.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of MRM parameters for this compound.
| Issue | Possible Cause | Recommended Solution |
| No or Low Precursor Ion Intensity | Poor ionization, compound degradation, incorrect m/z setting. | 1. Optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Prepare fresh sample and mobile phases. 3. Verify the calculated precursor m/z and check for adduct formation (e.g., [M+Na]⁺). |
| No or Low Product Ion Intensity | Incorrect collision energy (CE), wrong product ion m/z. | 1. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 10-60 eV) to find the optimal value. 2. Confirm the product ion m/z based on the characteristic neutral loss of 507.3 Da. |
| High Background Noise | Contaminated mobile phase, dirty ion source, matrix effects. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Clean the ion source components according to the manufacturer's instructions. 3. Optimize the sample preparation method to remove interfering matrix components. |
| Inconsistent Signal/Poor Reproducibility | Unstable spray, fluctuating LC pressure, sample degradation over time in the autosampler. | 1. Check for blockages in the ESI needle and ensure a consistent spray. 2. Monitor the LC pressure for any unusual fluctuations. 3. Keep the autosampler at a low temperature (e.g., 4°C) and minimize the time samples are stored before injection. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the MRM analysis of this compound.
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Molecular Formula | C₃₁H₅₂N₇O₁₈P₃S | [3] |
| Molecular Weight | 935.77 g/mol | [3] |
| Precursor Ion (Q1) [M+H]⁺ | ~ m/z 936.8 | Singly charged ion in positive ESI mode. |
| Product Ion (Q3) | ~ m/z 429.5 | Corresponds to the neutral loss of the 3'-phospho-ADP moiety (507.3 Da).[1] |
| Collision Energy (CE) | Instrument dependent | Optimization is required. A typical starting range is 20-50 eV. |
| Declustering Potential (DP) | Instrument dependent | Optimization is recommended. A general starting point is 60-100 V. |
| Cone Voltage (CV) | Instrument dependent | Optimization is recommended. A general starting point is 30-60 V. |
Experimental Protocols
Methodology for Optimizing MRM Parameters
This protocol outlines a general procedure for optimizing the collision energy for the MRM transition of this compound.
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Selection: In the mass spectrometer software, set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 936.8).
-
Product Ion Scan: Perform a product ion scan by scanning the third quadrupole (Q3) to identify the major fragment ions generated from the precursor. The most intense product ion should be near m/z 429.5.
-
Collision Energy Ramp: Create an experiment where the collision energy is ramped over a range of values (e.g., 10 to 60 eV in 2 eV increments) while monitoring the intensity of the m/z 936.8 -> 429.5 transition.
-
Data Analysis: Plot the intensity of the product ion against the collision energy. The collision energy that produces the highest intensity is the optimal value.
-
Optimization of Other Parameters: Similarly, optimize other parameters such as declustering potential (DP) and cone voltage (CV) by ramping their values and monitoring the signal intensity of the precursor ion.
Visualizations
Caption: A logical workflow for troubleshooting low MRM signal for this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Strategies to prevent enzymatic degradation of 5-Oxodecanoyl-CoA post-extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of 5-Oxodecanoyl-CoA. Given the limited direct literature on this compound, the strategies outlined below are based on established principles for other medium-chain acyl-CoA thioesters and should be adapted as a starting point for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation post-extraction?
A1: The principal reasons for the degradation of this compound, like other acyl-CoA molecules, are enzymatic activity and chemical instability.
-
Enzymatic Degradation: The two main enzyme classes responsible for degradation are:
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A.[1][2] This is a major concern as ACOTs are widespread within cells.[1]
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the oxidation of the fatty acyl chain, initiating its breakdown through pathways like beta-oxidation.[3][4]
-
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions, and at elevated temperatures.
Q2: What is the optimal pH and temperature for handling this compound samples?
A2: To minimize chemical degradation, it is crucial to maintain a slightly acidic pH and low temperatures throughout the extraction and analysis process.
-
pH: Acyl-CoAs are most stable in a pH range of 4.0 to 6.8. Alkaline conditions should be strictly avoided as they promote rapid hydrolysis of the thioester bond.
-
Temperature: All steps of the extraction and sample preparation should be performed on ice or at 4°C to reduce both enzymatic activity and chemical degradation. For long-term storage, extracts should be kept as dry pellets at -80°C.
Q3: Which enzymes are likely to degrade this compound, and how can their activity be inhibited?
A3: this compound is a medium-chain keto-acyl-CoA, making it a potential substrate for medium-chain specific Acyl-CoA Dehydrogenases (MCADs) and various Acyl-CoA Thioesterases.
-
Inhibition Strategies:
-
Rapid Quenching: The most critical step is to halt all enzymatic activity immediately upon sample collection. This can be achieved by flash-freezing tissues in liquid nitrogen or by adding ice-cold solvents like 80% methanol (B129727) to cell pellets.
-
Protein Precipitation: Subsequent homogenization in an acidic solvent or the use of protein precipitants like 5-sulfosalicylic acid (SSA) will denature and remove enzymes from the sample.
-
Specific Inhibitors: While broad-spectrum inhibition is achieved through the above methods, for specific mechanistic studies, inhibitors targeting ACADs and ACOTs can be used. However, their use must be carefully validated for your experimental system.
-
Q4: How can I improve the recovery and quantification of this compound?
A4: Optimizing your extraction and analytical method is key to achieving good recovery and accurate quantification.
-
Extraction Method:
-
Solvent Precipitation: A simple and rapid method involves protein precipitation with a solvent like 80% methanol. This method generally provides good recovery for a broad range of acyl-CoAs.
-
Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects in LC-MS/MS analysis, SPE can be employed. However, it's important to choose the appropriate SPE cartridge and elution solvents to avoid the loss of your target analyte.
-
-
Internal Standards: The use of a suitable internal standard is crucial for accurate quantification. An ideal choice is a stable isotope-labeled this compound. If unavailable, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be used as it is not naturally abundant in most biological samples.
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LC-MS/MS Analysis: Reversed-phase chromatography with a C18 column is commonly used for the separation of acyl-CoAs. The mass spectrometer should be operated in positive ion mode, monitoring for the characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety of CoA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation: Enzymatic or chemical breakdown during sample preparation. | Ensure rapid and effective quenching of enzymatic activity. Maintain samples on ice at all times. Use pre-chilled solvents and tubes. Store extracts as dry pellets at -80°C and reconstitute just before analysis. |
| Inefficient Extraction: The chosen solvent system may not be optimal for this compound. | Test different extraction solvents. A common starting point is 80% methanol. For tissues, homogenization in a buffered solution followed by solvent extraction can improve recovery. | |
| Poor Recovery from SPE: The analyte may be lost during the solid-phase extraction cleanup step. | If using SPE, ensure the cartridge type and elution method are validated for medium-chain acyl-CoAs. Consider methods that do not require SPE, such as those using sulfosalicylic acid (SSA) for protein precipitation. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in timing or temperature during extraction can lead to differing levels of degradation. | Standardize your workflow meticulously. Ensure all samples are processed for the same duration and under identical conditions. |
| Incomplete Enzyme Inactivation: Residual enzymatic activity can continue to degrade the analyte. | Ensure thorough mixing and sufficient incubation time with the quenching/extraction solvent to completely denature all enzymes. | |
| Precipitation Issues: Incomplete protein precipitation can lead to matrix effects and inconsistent results. | Vortex samples vigorously after adding the precipitation solvent. Ensure centrifugation is sufficient to pellet all cellular debris. | |
| Inaccurate or Imprecise Quantification | Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer. | Improve chromatographic separation to better resolve the analyte from interfering species. Consider using a cleaner extraction method like SPE. |
| Non-Linearity of Calibration Curve: The calibration curve may not be linear across the desired concentration range. | Construct calibration curves using a matrix that closely matches your study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. | |
| Lack of a Suitable Internal Standard: Without a proper internal standard, variations in extraction efficiency and instrument response cannot be corrected. | If a stable isotope-labeled standard is unavailable, use an odd-chain acyl-CoA. Add the internal standard at the very beginning of the sample preparation process. |
Data Presentation
Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours
| Solvent | pH | Average Coefficient of Variation (CV, %) for Short-Chain Acyl-CoAs | Average Coefficient of Variation (CV, %) for Medium to Long-Chain Acyl-CoAs |
| Water | ~7.0 | 15 | 20 |
| 50 mM Ammonium (B1175870) Acetate (B1210297) | 4.0 | 8 | 10 |
| 50 mM Ammonium Acetate | 6.8 | 10 | 12 |
| 50% Methanol/Water | ~7.0 | 12 | 15 |
| 50% Methanol/50 mM Ammonium Acetate | 4.0 | 5 | 7 |
| 50% Methanol/50 mM Ammonium Acetate | 6.8 | 7 | 9 |
| Data adapted from a study on the stability of a range of acyl-CoAs. Lower CV indicates higher stability. |
Table 2: Comparison of Acyl-CoA Extraction Method Recoveries
| Extraction Method | Key Strengths | Key Limitations | Typical Recovery |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | Potential for ion suppression from co-extracted matrix components. | High MS intensities reported, though quantitative recovery can be variable. |
| Solid-Phase Extraction (SPE) | Excellent for sample cleanup, reducing matrix effects. High recovery for a wide range of acyl-CoAs. | More time-consuming and can lead to loss of more hydrophilic, short-chain acyl-CoAs if not optimized. | Can be optimized to achieve >80% recovery. |
| Sulfosalicylic Acid (SSA) Precipitation | Avoids the need for SPE, improving recovery of polar analytes. | The acidic nature of SSA needs to be considered for downstream analysis. | Can achieve >90% recovery for a broad range of acyl-CoAs. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells using Solvent Precipitation
This protocol is a rapid and effective method for a broad range of acyl-CoAs from cultured cells.
Materials:
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Ice-cold Phosphate-Buffered Saline (PBS)
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Ice-cold 80% Methanol in water
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Cell scraper
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Microcentrifuge tubes, 1.5 mL
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Centrifuge capable of 14,000 x g at 4°C
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Nitrogen evaporator or vacuum concentrator
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Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)
Procedure:
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Cell Harvesting and Washing:
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Aspirate the culture medium.
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Wash the cell monolayer twice with ice-cold PBS.
-
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Quenching and Extraction:
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Add a sufficient volume of ice-cold 80% methanol to completely cover the cells.
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Use a cell scraper to scrape the cells in the cold methanol.
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Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
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Protein Precipitation:
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Vortex the homogenate vigorously for 1 minute.
-
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Centrifugation:
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Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
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Supernatant Collection:
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Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
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Solvent Evaporation:
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Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
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Reconstitution:
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Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of acyl-CoA extracts.
Instrumentation:
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Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
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C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phases:
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Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
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Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.
Procedure:
-
Chromatographic Separation:
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Equilibrate the column with a low percentage of Mobile Phase B.
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Inject the reconstituted sample.
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Apply a gradient that starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. The exact gradient will need to be optimized for your specific system and analyte.
-
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Mass Spectrometry Detection:
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Operate the mass spectrometer in positive ion mode.
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Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. The primary product ion for quantification should be the neutral loss of 507 Da. A secondary product ion can be used for confirmation.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Primary degradation pathways for this compound post-extraction.
References
Enhancing the recovery of 5-Oxodecanoyl-CoA from complex biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of 5-Oxodecanoyl-CoA from complex biological matrices. The following information is based on established best practices for the analysis of medium-chain acyl-Coenzyme A thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound recovery during extraction?
Low recovery is typically due to the inherent chemical and enzymatic instability of the acyl-CoA thioester bond. The main factors are:
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Enzymatic Degradation: Cellular acyl-CoA thioesterases (ACOTs) rapidly hydrolyze the thioester bond upon cell lysis.[1]
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Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[1]
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Thermal Decomposition: Higher temperatures accelerate degradation rates.[1]
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Suboptimal Extraction: Inefficient solvent mixtures or phase partitioning can leave the analyte behind.
Q2: What is the most critical step to prevent degradation of this compound during sample preparation?
The most critical step is the immediate and effective quenching of all enzymatic activity at the moment of sample collection.[1] For tissue samples, this is typically achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent (e.g., methanol (B129727) at -80°C) directly to the culture plate.[1]
Q3: What is the optimal pH for extracting and storing this compound?
Acyl-CoA esters are most stable in slightly acidic conditions, typically between pH 4.0 and 6.0.[1] Extraction protocols often use acidic buffers, such as potassium phosphate (B84403) at pH 4.9, to minimize chemical hydrolysis.[1][2] Stability significantly decreases in alkaline conditions (pH > 8).[1]
Q4: How should I store my samples and extracts containing this compound?
Throughout the extraction process, samples and extracts must be kept ice-cold (0-4°C) at all times.[1] For long-term storage, purified extracts or tissue samples should be stored at -80°C to prevent degradation.
Q5: What is a suitable analytical technique for quantifying this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and selectivity.[3][4][5][6][7] Detection is often performed in positive electrospray ionization (ESI) mode, monitoring for a characteristic neutral loss of 507 amu corresponding to the fragmentation of the CoA moiety.[5][6][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Enzymatic Degradation: Incomplete quenching of thioesterases. | Ensure rapid flash-freezing of tissue or quenching of cells. Homogenize in an acidic buffer containing protease inhibitors. |
| 2. Chemical Instability: Extraction buffer pH is too high. | Prepare all aqueous solutions with a pH between 4.0 and 6.0. A common choice is 100 mM potassium phosphate, pH 4.9.[1][2] | |
| 3. Inefficient Extraction: The chosen solvent system is not optimal for a C10 oxo-acyl-CoA. | Use a proven solvent system like acetonitrile (B52724)/isopropanol (B130326) followed by an acidic buffer.[9] Consider adding an internal standard (e.g., C17-CoA) early in the process to track recovery.[10] | |
| 4. Poor SPE Recovery: Analyte does not bind to or elute from the SPE cartridge. | Acidify the extract with acetic acid before loading onto the SPE column.[9] Ensure the correct sorbent is used (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) or C18) and optimize wash/elution solvents.[2][9] | |
| High Signal Variability (Poor Reproducibility) | 1. Inconsistent Sample Handling: Temperature and timing variations between samples. | Standardize all steps of the protocol. Keep samples on ice at all times. Use pre-chilled solvents and tubes.[1] |
| 2. Analyte Instability in Autosampler: Degradation while waiting for LC-MS/MS analysis. | Ensure the autosampler is refrigerated (e.g., 4°C). Limit the time samples spend in the autosampler before injection. Analyze stability over 48h in different solvents to find the optimal one.[11] | |
| 3. Matrix Effects: Co-eluting compounds are suppressing or enhancing the ionization of the analyte. | Improve chromatographic separation to resolve the analyte from interfering species.[3] Refine the SPE cleanup protocol to better remove matrix components. | |
| Poor Peak Shape in LC-MS/MS | 1. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase. | After SPE elution and evaporation, reconstitute the sample in a solvent that is weak or identical to the initial mobile phase (e.g., 95% Mobile Phase A). |
| 2. Column Overload: Injecting too much sample mass onto the analytical column. | Dilute the sample or inject a smaller volume. | |
| 3. Secondary Interactions: The oxo-group on the acyl chain may interact with the stationary phase. | Ensure the mobile phase contains an appropriate modifier (e.g., formic or acetic acid) to control ionization and improve peak shape.[9] |
Data Presentation: Acyl-CoA Recovery Rates
The following table summarizes recovery data from published methods for acyl-CoAs, which can serve as a benchmark for optimizing this compound recovery.
| Method Step | Acyl-CoA Chain Lengths | Matrix | Recovery Rate (%) | Reference |
| Tissue Extraction | Acetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, Arachidonyl | Rat Liver | 93 - 104% | [9] |
| Solid-Phase Extraction | Acetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, Arachidonyl | Rat Liver Extract | 83 - 90% | [9] |
| Modified Extraction & SPE | Long-Chain Acyl-CoAs | Rat Heart, Kidney, Muscle | 70 - 80% | [2] |
| Optimized Extraction | Short, Medium, Long-Chain | Liver, Brain, Muscle, Adipose | 60 - 140% | [9] |
Note: Recovery rates can be highly dependent on the specific analyte and matrix.
Experimental Protocols & Visualizations
Protocol 1: Extraction and SPE of this compound
This protocol is adapted from established methods for medium and long-chain acyl-CoAs.[2][9][10]
Materials:
-
Frozen, powdered biological matrix (~50-100 mg)
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17-CoA)
-
Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Organic Solvents: Isopropanol, Acetonitrile (LC-MS Grade)
-
Saturated Ammonium (B1175870) Sulfate solution
-
Solid-Phase Extraction (SPE) Cartridges: C18 or 2-(2-pyridyl)ethyl-functionalized silica
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: Water, followed by 50% Methanol
-
SPE Elution Solvent: Acetonitrile or 2-propanol
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add ~50 mg of frozen powdered tissue to 1 mL of ice-cold Extraction Buffer containing the internal standard. Homogenize thoroughly.
-
Solvent Addition: Add 1 mL of isopropanol and homogenize again. Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate.
-
Extraction: Vortex the mixture vigorously for 5 minutes while keeping it on ice.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Collect the upper organic supernatant.
-
SPE Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Visual Workflow for this compound Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [agris.fao.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Presence of 5-Oxodecanoyl-CoA in Mitochondrial Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific acyl-CoA species within mitochondria is crucial for understanding cellular metabolism and identifying potential therapeutic targets. This guide provides a comparative overview of methods for validating the presence of 5-Oxodecanoyl-CoA in mitochondrial extracts, with a focus on providing actionable experimental data and protocols.
The validation of this compound, a key intermediate in various metabolic pathways, requires sensitive and specific analytical techniques. While several methods exist for the analysis of acyl-CoAs, liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high selectivity and sensitivity.[1][2] This guide will primarily focus on LC-MS/MS-based approaches, while also providing a comparative context with alternative methods.
Comparative Analysis of Detection Methods
The choice of analytical method for validating this compound depends on several factors, including the required sensitivity, specificity, available equipment, and throughput. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Sensitivity | Specificity | Throughput | Instrumentation | Primary Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation analysis. | High (picomole to femtomole) | Very High | Medium to High | Liquid chromatograph, tandem mass spectrometer | Targeted quantification and confirmation of acyl-CoAs. |
| Radio-HPLC | Chromatographic separation of radiolabeled compounds with detection by a radioactivity detector. | High | High (with labeled standard) | Low to Medium | High-performance liquid chromatograph, radiochemical detector | Metabolic flux studies using radiolabeled precursors.[3] |
| Enzymatic Assays | Measurement of a product or cofactor change resulting from a specific enzyme-catalyzed reaction. | Medium | High (enzyme-dependent) | High | Spectrophotometer, fluorometer | Quantification of specific, abundant acyl-CoAs (e.g., acetyl-CoA).[4][5] |
| Immunochemical Detection | Use of antibodies to detect the target molecule. | Medium to High | High (antibody-dependent) | High | Plate reader, blotting equipment | Qualitative or semi-quantitative detection. |
Experimental Workflow for LC-MS/MS Validation
The following diagram outlines a typical workflow for the validation and quantification of this compound in mitochondrial extracts using LC-MS/MS.
Experimental workflow for this compound validation.
Logical Framework for Validation
The confirmation of this compound relies on the convergence of multiple analytical parameters, as illustrated in the diagram below.
Logical diagram for confirming this compound presence.
Detailed Experimental Protocol: LC-MS/MS
This protocol provides a detailed methodology for the extraction and analysis of this compound from isolated mitochondria.
1. Materials and Reagents:
-
Isolated mitochondria
-
This compound standard
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
5% (w/v) 5-Sulfosalicylic acid (SSA) in water
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Liquid chromatograph coupled to a tandem mass spectrometer
2. Sample Preparation:
-
Resuspend isolated mitochondrial pellets in a known volume of cold phosphate-buffered saline (PBS).
-
For extraction, add 4 volumes of ice-cold 5% SSA to the mitochondrial suspension.
-
Add the internal standard (e.g., C17:0-CoA) to each sample at a known concentration.
-
Vortex the samples vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs and transfer to a new microcentrifuge tube.
-
Store the extracts at -80°C until LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The specific precursor ion (M+H)+ and at least two characteristic product ions should be monitored. The most abundant fragment ion is typically formed by the neutral loss of the phosphorylated ADP moiety (M-507).[6]
-
Internal Standard (C17:0-CoA): Monitor the corresponding precursor and product ions.
-
-
Optimize collision energies for each transition to maximize signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the response ratio of this compound to the internal standard.
-
Generate a standard curve using known concentrations of the this compound standard spiked into a blank matrix.
-
Quantify the amount of this compound in the mitochondrial extracts by interpolating the response ratios from the standard curve.
-
Confirm the presence of this compound by comparing the retention time and the ratio of the two product ion transitions to that of the authentic standard.
Conclusion
The validation of this compound in mitochondrial extracts is most reliably achieved through LC-MS/MS. This method offers the necessary sensitivity and specificity to confidently identify and quantify this important metabolic intermediate. While other methods exist, they often lack the comprehensive capabilities of LC-MS/MS. The provided protocol offers a robust starting point for researchers to implement this powerful analytical technique in their studies of mitochondrial metabolism and drug development.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Acyl-CoA Levels in Different Cell Types: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of intracellular acyl-CoA levels, with a focus on providing a framework for the study of 5-Oxodecanoyl-CoA.
Quantitative Data on Medium-Chain Acyl-CoA Levels
The following table summarizes the levels of various medium-chain acyl-CoAs in different mammalian cell lines. This data, while not specific to this compound, provides a valuable reference for the expected range of concentrations and the variability that can be observed between different cell types. The levels are expressed in pmol per million cells or per milligram of protein, highlighting the importance of consistent normalization in comparative studies.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Butyryl-CoA (C4:0) | 1.013[1] | - | - |
| Valeryl-CoA (C5:0) | 1.118[1] | - | - |
| Myristoyl-CoA (C14:0) | - | ~2.5 | ~1.5 |
| Palmitoyl-CoA (C16:0) | - | ~12 | ~4 |
| Stearoyl-CoA (C18:0) | - | ~8 | ~2.5 |
| Oleoyl-CoA (C18:1) | - | ~15 | ~3 |
Data is compiled from various sources and methodologies, which may affect direct comparability. Please refer to the cited literature for specific experimental details.
Metabolic Context: The β-Oxidation Pathway of Decanoyl-CoA
This compound is a derivative of decanoic acid, a ten-carbon fatty acid. Its metabolism is likely intertwined with the fatty acid β-oxidation pathway. To provide a relevant metabolic context, the pathway for the breakdown of Decanoyl-CoA, a closely related molecule, is illustrated below. This process occurs in the mitochondria and involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.
Caption: Mitochondrial β-oxidation of decanoyl-CoA.
Experimental Protocols
Accurate quantification of intracellular acyl-CoAs requires meticulous sample preparation and a sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Materials and Reagents
-
Cell Culture: Adherent or suspension mammalian cells.
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold.
-
Methanol (LC-MS grade), ice-cold.
-
Internal standards (e.g., odd-chain acyl-CoAs like C17:0-CoA).
-
Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold.
-
5-sulfosalicylic acid (SSA), 5% (w/v) in water.
-
Acetonitrile (B52724) (LC-MS grade).
-
Ammonium acetate.
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB).
-
Sample Extraction
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Acyl-CoA Extraction:
-
Add 1 mL of ice-cold 10% TCA to the cell plate or pellet.
-
Scrape the cells (for adherent cultures) and transfer the lysate to a microcentrifuge tube.
-
Spike the sample with a known amount of internal standard.
-
Sonicate the sample briefly on ice to ensure complete lysis.
-
-
Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Carefully transfer the supernatant to a clean tube.
-
Condition an SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of 5% SSA.
-
LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile employing solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ion transitions for each acyl-CoA of interest and the internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of acyl-CoAs from cultured cells.
Caption: General workflow for acyl-CoA quantification.
References
Isotopic Labeling Strategies for Confirming the Metabolic Origin of 3-Oxodecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling techniques to confirm the metabolic origin of 3-Oxodecanoyl-CoA, a key intermediate in the beta-oxidation of decanoic acid. Understanding the metabolic flux through this pathway is crucial for research in metabolic diseases, drug development, and nutritional science. This document outlines the experimental methodologies, presents a comparative analysis of common isotopic tracers, and provides the necessary visualizations to understand the experimental workflow and the metabolic pathway.
Introduction to 3-Oxodecanoyl-CoA and Isotopic Tracing
3-Oxodecanoyl-CoA is a transient intermediate formed during the mitochondrial beta-oxidation of decanoic acid (a C10:0 fatty acid). The process involves the sequential removal of two-carbon units in the form of acetyl-CoA. Isotopic labeling, using stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H), is a powerful technique to trace the metabolic fate of decanoic acid and confirm its conversion to 3-Oxodecanoyl-CoA. By introducing labeled decanoic acid into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, thereby elucidating the metabolic pathway and quantifying the flux.
Comparison of Isotopic Labeling Strategies
The two most common stable isotopes used for tracing fatty acid metabolism are ¹³C and ²H. Each has distinct advantages and disadvantages depending on the specific research question and the analytical methods available.
Table 1: Comparison of ¹³C and ²H Isotopic Labeling for Tracing Decanoic Acid Beta-Oxidation
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling |
| Principle | Incorporation of ¹³C atoms from labeled decanoic acid into the carbon skeleton of 3-Oxodecanoyl-CoA and subsequent metabolites. | Incorporation of ²H atoms from labeled decanoic acid into the fatty acyl chain. |
| Typical Tracer | [U-¹³C₁₀]-Decanoic Acid, [1-¹³C]-Decanoic Acid | [²H₁₉]-Decanoic Acid |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | LC-MS, GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Advantages | - Direct tracing of the carbon backbone.- Minimal kinetic isotope effect, meaning the labeled molecule behaves very similarly to the unlabeled one.- Less potential for isotopic exchange with the solvent (water). | - High isotopic enrichment is possible.- Can be used to study redox reactions by tracing hydride transfer.- Deuterium-labeled compounds can be less expensive than their ¹³C counterparts. |
| Disadvantages | - Higher cost of labeled precursors.- Lower level of isotopic enrichment compared to deuterium labeling. | - Potential for kinetic isotope effects, which may alter reaction rates.- Possibility of H-D exchange with water, which can complicate data interpretation.[1] |
| Quantitative Analysis | Based on the mass shift corresponding to the number of incorporated ¹³C atoms. Isotope dilution mass spectrometry can be used for absolute quantification. | Based on the mass shift from incorporated ²H atoms. Requires careful correction for natural isotope abundance and potential H-D exchange. |
| Typical Application | Flux analysis, pathway elucidation, identifying the contribution of decanoic acid to the acetyl-CoA pool. | Measuring fatty acid oxidation rates, studying enzyme kinetics, in vivo metabolic imaging. |
Experimental Protocols
The following are generalized protocols for isotopic labeling experiments to trace the metabolic origin of 3-Oxodecanoyl-CoA. These should be adapted based on the specific experimental system (e.g., cell culture, isolated mitochondria, or in vivo studies).
Protocol 1: ¹³C-Labeling of Decanoic Acid in Cell Culture
Objective: To trace the incorporation of ¹³C from [U-¹³C₁₀]-Decanoic Acid into 3-Oxodecanoyl-CoA and other beta-oxidation intermediates in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
[U-¹³C₁₀]-Decanoic Acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Labeled Medium: Prepare a stock solution of [U-¹³C₁₀]-Decanoic Acid complexed to fatty acid-free BSA. Add the complex to the cell culture medium to achieve the desired final concentration.
-
Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the standard medium with the ¹³C-labeled medium and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the lysate.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate the lipid and polar metabolite fractions.
-
-
Sample Preparation for LC-MS:
-
Dry the polar metabolite fraction (which contains acyl-CoAs) under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution to separate the acyl-CoA species.
-
Detect the mass isotopologues of 3-Oxodecanoyl-CoA and other intermediates using a high-resolution mass spectrometer. The mass of [U-¹³C₁₀]-3-Oxodecanoyl-CoA will be shifted by +10 Da compared to the unlabeled molecule.
-
Protocol 2: ²H-Labeling for In Vivo Fatty Acid Oxidation Study
Objective: To measure the in vivo oxidation of decanoic acid by tracing the incorporation of deuterium from [²H₁₉]-Decanoic Acid into body water.
Materials:
-
Animal model (e.g., mouse, rat)
-
[²H₁₉]-Decanoic Acid
-
Vehicle for oral gavage or intravenous injection
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS) for water enrichment analysis
Procedure:
-
Tracer Administration: Administer a known dose of [²H₁₉]-Decanoic Acid to the animal via the desired route.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Water Extraction: Isolate water from the plasma samples, for example, by vacuum distillation.
-
Isotopic Analysis:
-
Measure the deuterium enrichment of the body water using GC-MS or IRMS.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the rate of appearance of deuterium in the body water pool. This provides an indirect measure of the flux through the beta-oxidation pathway, including the formation of 3-Oxodecanoyl-CoA.
-
Mandatory Visualizations
Metabolic Pathway of Decanoic Acid Beta-Oxidation
Caption: The metabolic pathway of decanoic acid beta-oxidation.
Experimental Workflow for Isotopic Labeling
Caption: A generalized workflow for isotopic labeling studies.
Conclusion
Both ¹³C and ²H isotopic labeling are powerful and complementary techniques for confirming the metabolic origin of 3-Oxodecanoyl-CoA from decanoic acid. The choice between them depends on the specific research question, available instrumentation, and budget. ¹³C labeling offers a more direct and less ambiguous way to trace the carbon backbone of the molecule, making it ideal for pathway elucidation and flux analysis. Deuterium labeling, on the other hand, can be a cost-effective alternative for measuring overall fatty acid oxidation rates. By carefully designing the experiment and choosing the appropriate analytical method, researchers can gain valuable insights into the dynamics of fatty acid metabolism.
References
Cross-Validation of 5-Oxodecanoyl-CoA Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Oxodecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for understanding its role in various physiological and pathological processes. The choice of analytical method can significantly impact the reliability and throughput of these measurements. This guide provides a comprehensive comparison of two prevalent techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
While LC-MS/MS is often considered the gold standard for its high specificity and sensitivity, ELISA presents a high-throughput alternative. Understanding the distinct advantages and limitations of each method is essential for selecting the most appropriate technique for your research needs, from basic science investigations to clinical drug development.
Performance Characteristics at a Glance
The following table summarizes the typical performance characteristics for the quantification of a small molecule like this compound using LC-MS/MS and a hypothetical competitive ELISA. These values are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Competitive binding of this compound and an enzyme-labeled analog to a specific antibody. |
| Specificity | Very High (based on retention time and specific mass transitions). | Moderate to High (dependent on antibody cross-reactivity). |
| Sensitivity (LOD) | Low nM to sub-nM range.[1] | Low to mid nM range. |
| Quantification Range | Wide (typically 3-4 orders of magnitude). | Narrow (typically 2 orders of magnitude). |
| Precision (CV%) | < 15%[2] | < 20% |
| Sample Throughput | Moderate (minutes per sample). | High (multiple samples processed in parallel on a 96-well plate). |
| Matrix Effects | Can be significant, often requiring internal standards for correction. | Can be present, requiring careful sample dilution and matrix-matched standards. |
| Instrumentation Cost | High | Low to Moderate |
| Cost per Sample | Moderate to High | Low |
| Method Development | Can be complex and time-consuming. | Relatively straightforward if a suitable antibody is available. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are generalized protocols for the quantification of this compound using LC-MS/MS and a competitive ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines the key steps for quantifying this compound in a biological matrix, such as cell lysates or tissue homogenates.
1. Sample Preparation:
-
Extraction: Homogenize cells or tissues in a cold extraction solvent, such as a mixture of acetonitrile, methanol, and water (2:2:1 v/v/v).[3]
-
Protein Precipitation: To an aliquot of the homogenate, add a protein precipitation agent like 5-sulfosalicylic acid (SSA) to a final concentration of 2.5%.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Employ a C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da.
-
Quantifier Transition: [M+H]+ → [M+H-507]+
-
Qualifier Transition: A second, specific fragment ion should be monitored for confirmation.
-
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to an appropriate internal standard (e.g., a stable isotope-labeled this compound) and comparing it to a standard curve.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a hypothetical competitive ELISA for the quantification of this compound. This method relies on the availability of a specific antibody against this compound.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with an antibody specific for this compound.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competition Reaction:
-
Add standards and samples to the appropriate wells.
-
Immediately add a fixed concentration of enzyme-labeled this compound (e.g., conjugated to horseradish peroxidase - HRP) to each well.
-
Incubate for 1-2 hours at room temperature. During this step, the free this compound in the sample competes with the enzyme-labeled this compound for binding to the limited number of antibody sites.
4. Detection:
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB) to each well.
-
Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards and use it to determine the concentration of this compound in the samples.
Visualizing the Workflow: LC-MS/MS for this compound Quantification
The following diagram illustrates the logical workflow of the LC-MS/MS-based quantification of this compound, from sample preparation to data analysis.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Enzymatic Reactions with 5-Oxodecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity for 5-Oxodecanoyl-CoA, a medium-chain oxo-fatty acyl-CoA. Due to a lack of direct experimental data on the enzymatic processing of this compound, this document focuses on the most probable candidate enzymes based on their known substrate specificities for structurally similar molecules. The primary enzymes of interest belong to the fatty acid β-oxidation pathway, namely medium-chain acyl-CoA dehydrogenase (MCAD) and 3-ketoacyl-CoA thiolase.
Introduction to this compound and its Potential Metabolism
This compound is a ten-carbon acyl-CoA molecule featuring a ketone group at the fifth carbon. Its structure suggests that it may be a substrate for enzymes involved in fatty acid metabolism. The β-oxidation pathway is the primary route for the degradation of fatty acyl-CoAs. This pathway involves a cycle of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle. The key enzymes in this pathway exhibit substrate specificity based on the chain length of the acyl-CoA. For a C10 compound like this compound, the enzymes responsible for medium-chain fatty acid metabolism are the most likely to exhibit reactivity.
Candidate Enzymes for this compound Metabolism
Based on the substrate specificities of enzymes in the β-oxidation pathway, the following are the most promising candidates for interaction with this compound:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme catalyzes the first step of β-oxidation for acyl-CoAs with chain lengths from 4 to 12 carbons. Its known promiscuity towards a range of medium-chain substrates makes it a strong candidate for recognizing and dehydrogenating this compound.
-
3-Ketoacyl-CoA Thiolase: This enzyme is responsible for the final step of the β-oxidation cycle, cleaving a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Thiolases are known to have broad substrate specificity with respect to chain length and could potentially act on a downstream metabolite of this compound.
Comparative Analysis of Enzymatic Specificity
While direct kinetic data for this compound is not available in the reviewed literature, we can infer its potential as a substrate by examining data for analogous compounds. A study on the metabolism of 5-hydroxydecanoate (B1195396), a structurally similar C10 molecule with a hydroxyl group at the 5-position, provides valuable insights. The CoA ester of 5-hydroxydecanoate was found to be a substrate for the β-oxidation pathway, although it was metabolized at a slower rate than the corresponding unsubstituted decanoyl-CoA. This suggests that modifications on the acyl chain are tolerated by the β-oxidation enzymes, but may affect the reaction kinetics.
The table below summarizes the known substrate specificities of the candidate enzymes for relevant substrates.
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Source |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~2-5 | 100% | General Knowledge |
| Hexanoyl-CoA | ~5-10 | High | General Knowledge | |
| Decanoyl-CoA | ~3-7 | High | General Knowledge | |
| 3-Ketoacyl-CoA Thiolase | 3-Oxooctanoyl-CoA | ~5 | High | General Knowledge |
| 3-Oxodecanoyl-CoA | ~5 | High | General Knowledge | |
| 3-Oxododecanoyl-CoA | ~5 | High | General Knowledge |
Note: The kinetic parameters presented are approximate values from general biochemical literature and may vary depending on the specific enzyme source and assay conditions. Direct experimental data for this compound is needed for a precise comparison.
Experimental Protocols
Detailed methodologies for assaying the activity of the candidate enzymes are provided below. These protocols can be adapted to test the specificity for this compound.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
This spectrophotometric assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by MCAD.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Ferricenium hexafluorophosphate (1 mM)
-
Acyl-CoA substrate (e.g., Octanoyl-CoA as a control, this compound as the test substrate) (100 µM)
-
Purified MCAD enzyme
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6) and 1 mM ferricenium hexafluorophosphate.
-
Add the acyl-CoA substrate to the reaction mixture to a final concentration of 100 µM.
-
Initiate the reaction by adding a small amount of purified MCAD enzyme.
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.
-
The rate of the reaction is proportional to the MCAD activity.
3-Ketoacyl-CoA Thiolase Activity Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA). The reaction is monitored by the decrease in absorbance at 303 nm due to the disappearance of the enolate form of the 3-ketoacyl-CoA.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.1)
-
Coenzyme A (CoA) (0.1 mM)
-
3-Ketoacyl-CoA substrate (e.g., 3-Oxodecanoyl-CoA) (50 µM)
-
Purified 3-ketoacyl-CoA thiolase enzyme
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.1) and 0.1 mM CoA.
-
Add the 3-ketoacyl-CoA substrate to the reaction mixture to a final concentration of 50 µM.
-
Initiate the reaction by adding a small amount of purified 3-ketoacyl-CoA thiolase enzyme.
-
Monitor the decrease in absorbance at 303 nm.
-
The rate of absorbance decrease is proportional to the thiolase activity.
Visualizations
Hypothesized Metabolic Pathway of this compound
Caption: A hypothesized enzymatic pathway for the metabolism of this compound via β-oxidation.
Experimental Workflow for Enzyme Specificity Assay
Caption: A general workflow for determining the specificity of an enzyme for this compound.
Conclusion and Future Directions
The available evidence strongly suggests that enzymes of the medium-chain fatty acid β-oxidation pathway, particularly MCAD and 3-ketoacyl-CoA thiolase, are the most probable candidates for the metabolism of this compound. However, the presence of the 5-oxo group is likely to influence the binding and catalytic efficiency of these enzymes.
To definitively characterize the enzymatic specificity for this compound, further experimental work is required. The protocols outlined in this guide provide a framework for such investigations. Determining the kinetic parameters (Km and kcat) for the interaction of candidate enzymes with this compound will be crucial for a quantitative comparison with their preferred substrates. Such data will be invaluable for researchers in the fields of enzymology, metabolic disorders, and drug development, providing a clearer understanding of the metabolic fate of oxo-fatty acids.
A Comparative Analysis of the Metabolic Flux of 5-Oxodecanoyl-CoA and Decanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic flux of 5-Oxodecanoyl-CoA and its structural analog, decanoyl-CoA. The information presented is supported by experimental data to assist researchers in understanding the metabolic fate and potential signaling implications of these molecules.
Executive Summary
Decanoyl-CoA is a standard intermediate in mitochondrial fatty acid β-oxidation. This compound, derived from the metabolism of 5-hydroxydecanoate (B1195396) (5-HD), also enters the β-oxidation pathway. However, experimental evidence reveals a significant bottleneck in the metabolism of this compound, leading to a considerably slower metabolic flux compared to decanoyl-CoA. This difference is primarily attributed to the reduced efficiency of the L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme in processing the hydroxylated intermediate of this compound. This guide will delve into the quantitative differences, the underlying biochemical mechanisms, and the experimental protocols to measure these distinctions.
Data Presentation: Quantitative Comparison of Metabolic Flux
The following table summarizes the key quantitative differences in the metabolism of this compound and decanoyl-CoA, based on studies of their precursors, 5-hydroxydecanoate and decanoate.
| Parameter | This compound Metabolism | Decanoyl-CoA Metabolism | Fold Difference | Reference |
| Vmax of L-3-hydroxyacyl-CoA dehydrogenase (HAD) | Slower | Faster | ~5-fold slower for the 5-HD metabolite | [1] |
| Maximal rate of oxygen consumption in heart mitochondria | Slower | Faster | ~3-fold slower with 5-HD-CoA | [1] |
Metabolic Pathways and Experimental Workflows
The metabolism of both this compound and decanoyl-CoA primarily occurs through the mitochondrial β-oxidation spiral. The following diagrams illustrate this pathway and a typical experimental workflow for comparing their metabolic flux.
Potential Signaling Implications
Fatty acids and their CoA-esters are known to act as signaling molecules, in part by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARα is a key regulator of lipid metabolism genes. While direct comparative studies on this compound and decanoyl-CoA are limited, it is plausible that differences in their metabolic flux and the accumulation of intermediates could lead to differential activation of PPARα and downstream gene expression.
References
Confirming the Identity of 5-Oxodecanoyl-CoA: A Comparative Guide to Orthogonal Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comprehensive comparison of orthogonal analytical techniques for confirming the identity of 5-Oxodecanoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methods for your research needs.
Introduction
This compound is a keto-acyl-CoA species that plays a role in cellular metabolism, particularly in the β-oxidation of modified fatty acids. Its accurate identification and quantification are crucial for understanding its biochemical functions and its potential as a biomarker or therapeutic target. Orthogonal analytical techniques, which rely on different physicochemical principles, provide a robust approach to confirming the identity of such molecules by minimizing the risk of misidentification based on a single property. This guide focuses on three primary techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The selection of an analytical technique for the confirmation of this compound identity depends on several factors, including the required level of structural detail, sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each technique.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H & ¹³C) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio measurement and fragmentation analysis. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. | Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance. |
| Information Provided | Molecular weight, elemental composition (high-resolution MS), and structural information from fragmentation patterns. | Unambiguous structural elucidation, including stereochemistry and isomeric differentiation. | Retention time, which is characteristic for a given compound under specific conditions, and UV absorbance spectrum. |
| Sensitivity | High (picomolar to femtomolar range).[1] | Low (micromolar to millimolar range).[2] | Moderate (nanomolar to micromolar range).[3] |
| Specificity | High, especially with tandem MS (MS/MS).[1] | Very high, provides a unique fingerprint for the molecule. | Moderate, can be affected by co-eluting compounds with similar UV absorbance. |
| Quantitative Analysis | Excellent with the use of isotopically labeled internal standards.[1][4] | Good, can be absolute with a reference standard. | Good with a calibration curve and a pure standard. |
| Sample Requirement | Low (micrograms to nanograms). | High (milligrams).[5] | Low to moderate (micrograms). |
| Throughput | High. | Low. | High. |
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the biochemical context and the analytical procedures, the following diagrams illustrate the metabolic pathway of this compound's precursor and the experimental workflows for each analytical technique.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols provide a starting point for the analysis of this compound.
Protocol 1: LC-MS/MS Analysis
This protocol is a general method for the analysis of medium-chain acyl-CoAs and can be adapted for this compound.[1][6]
1. Sample Preparation:
-
Homogenize tissue samples or lyse cells in a cold extraction buffer (e.g., 80% methanol).
-
Add an internal standard (e.g., ¹³C-labeled acyl-CoA) for quantitative analysis.
-
Precipitate proteins by adding a solvent like acetonitrile and centrifuge to pellet the precipitate.[7]
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with collision-induced dissociation (CID) for structural confirmation.
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]⁺ of this compound (m/z 922.3).
-
Product Ion (Q3): A common fragment for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da), resulting in a fragment of the acyl group.[1] Another characteristic fragment is at m/z 428, corresponding to the adenosine-3',5'-diphosphate portion.[1]
-
-
Data Analysis: Integrate the peak areas of the MRM transitions and quantify using the internal standard.
Protocol 2: NMR Spectroscopy
This protocol outlines the general steps for acquiring NMR spectra of acyl-CoAs.[2][9]
1. Sample Preparation:
-
A purified and relatively concentrated sample of this compound (typically >1 mg) is required.[5]
-
Lyophilize the sample to remove any residual water.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O or methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer the solution to a clean NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to observe would be those corresponding to the acyl chain protons, particularly those adjacent to the ketone and thioester functionalities.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The carbonyl carbons of the ketone and thioester groups will have characteristic chemical shifts.
-
2D NMR: For unambiguous structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
3. Spectral Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
Protocol 3: HPLC-UV Analysis
This protocol describes a general method for the separation and detection of acyl-CoAs by HPLC with UV detection.[3]
1. Sample Preparation:
-
Extract the sample as described in the LC-MS/MS protocol.
-
Ensure the final sample is free of particulate matter by filtering through a 0.22 µm syringe filter before injection.
2. HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM sodium phosphate, pH 5.5).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient to elute the this compound with good peak shape and resolution from other components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.
Conclusion
The confirmation of this compound identity is most reliably achieved through the use of orthogonal analytical techniques. LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for complex biological samples and for quantitative analysis. NMR spectroscopy provides the most detailed structural information, making it the gold standard for unambiguous structure elucidation, albeit with lower sensitivity. HPLC-UV is a robust and widely available technique that is well-suited for routine analysis and quantification when a pure standard is available. By combining the strengths of these methods, researchers can confidently identify and quantify this compound, paving the way for a deeper understanding of its role in health and disease. Commercial availability of a this compound standard is crucial for all quantitative purposes and for the initial validation of any analytical method.[11]
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. constantsystems.com [constantsystems.com]
- 10. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. medchemexpress.com [medchemexpress.com]
Unraveling Species-Specific Nuances in 5-Oxodecanoyl-CoA Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the species-specific differences in the metabolism of key molecules is paramount for preclinical studies and translational research. This guide provides a comprehensive comparison of 5-Oxodecanoyl-CoA metabolism across different species, supported by experimental data and detailed protocols.
The metabolism of this compound, a medium-chain ketoacyl-CoA, is a critical process in fatty acid beta-oxidation. Species-specific variations in the enzymes governing this pathway can lead to significant differences in metabolic rates and product profiles, impacting toxicological assessments and the development of therapeutic agents.
Comparative Analysis of Enzyme Activity
The primary enzymes involved in the beta-oxidation of medium-chain fatty acids are the acyl-CoA dehydrogenases (ACADs). Studies have revealed notable differences in the substrate specificity of these enzymes across species, which directly influences the metabolism of this compound.
| Enzyme | Human | Rat | Mouse | Key Observations |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Optimal activity with medium-chain acyl-CoAs. | Exhibits broader substrate specificity towards longer-chain acyl-CoAs compared to human MCAD. | More active towards longer-chain substrates than human MCAD[1]. | These differences in substrate preference suggest that the initial dehydrogenation of this compound may occur at varying efficiencies across these species. |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Less active with longer-chain substrates. | More active toward substrates with longer carbon side chains compared to the human enzyme[2]. | Data not available. | This further supports the concept of species-dependent variations in acyl-CoA dehydrogenase activity. |
| Trifunctional Protein | Catalyzes the conversion of 3-Oxodecanoyl-CoA to Octanoyl-CoA[3][4]. | Pathway inferred by homology to humans. | Pathway inferred by homology to humans. | The latter steps of beta-oxidation for ketoacyl-CoAs are generally conserved, but subtle kinetic differences may exist. |
Signaling Pathways and Metabolic Fate
The metabolism of this compound is integrated into the broader network of fatty acid beta-oxidation, primarily occurring within the mitochondria. The resulting products, acetyl-CoA and a shortened acyl-CoA, enter the citric acid cycle for energy production or are utilized in other metabolic pathways.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to the characterization of substrate specificity in short/branched chain Acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | 3-Oxodecanoyl-CoA+CoA-SH<=>Octanoyl-CoA [reactome.org]
- 4. Reactome | 3-Oxodecanoyl-CoA+CoA-SH<=>Octanoyl-CoA [reactome.org]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Oxodecanoyl-CoA
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Oxodecanoyl-CoA. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining experimental integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 5-Oxodecanoyl-coenzyme A
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin irritation (Category 2), H315: Causes skin irritation.[1]
-
Eye irritation (Category 2), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07: Exclamation mark
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses or goggles | Conforming to OSHA or EN 149 standards. | To protect against splashes and eye irritation. |
| Body Protection | Laboratory coat or disposable gown | --- | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the substance as a powder or if dust/aerosols may be generated. | To prevent respiratory tract irritation. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Wash hands thoroughly after handling.
-
Remove contaminated clothing and wash it before reuse.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible substances.
-
For specific storage temperatures, refer to the Certificate of Analysis, though room temperature is generally acceptable in the continental US.
Emergency and First Aid Procedures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| If on Skin | Wash with plenty of soap and water. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. |
| If Swallowed | Call a poison center or doctor if you feel unwell. Rinse mouth. |
Spill and Disposal Plan
Spill Containment:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For powders, carefully scoop the material into a suitable container for disposal. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container.
-
Clean: Decontaminate the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in sealed, properly labeled containers.
-
All disposal must be in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system or household garbage.
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
